2-Chloro-4-iodo-1-methoxybenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-iodo-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLPDPXMJKTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458067 | |
| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75676-72-1 | |
| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-4-iodo-1-methoxybenzene CAS number
An In-Depth Technical Guide to 2-Chloro-4-iodo-1-methoxybenzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 219735-98-5), a key halogenated aromatic intermediate for advanced organic synthesis.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, explores its strategic applications in cross-coupling chemistries, and details critical safety and handling protocols. The guide emphasizes the causality behind experimental choices, ensuring that the provided methodologies are both reproducible and grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
This compound, also known by its synonym 3-chloro-4-iodoanisole, is a polysubstituted aromatic compound featuring chloro, iodo, and methoxy functional groups.[2] This unique substitution pattern makes it a valuable and versatile building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The differential reactivity of the iodo and chloro substituents allows for selective, sequential functionalization, a highly desirable attribute in multi-step synthetic campaigns.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 219735-98-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)Cl | [1][2] |
| InChI Key | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [2] |
| XLogP3 | 3.2 | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| Complexity | 110 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via electrophilic iodination of the precursor, 2-chloro-4-methoxyaniline or a related anisole derivative. The following protocol describes a well-established, logical pathway.
Synthetic Workflow Diagram
The diagram below illustrates a common and efficient two-step process starting from 2-chloro-4-methoxyaniline. This pathway leverages a Sandmeyer-type reaction followed by iodination.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including checkpoints for reaction monitoring and purification.
Materials:
-
2-chloro-4-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water & Ice
Procedure:
-
Diazotization (Step 1):
-
Rationale: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is crucial for introducing the iodo substituent.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methoxyaniline in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the successful generation of the aryldiazonium salt.
-
-
Iodination (Step 2):
-
Rationale: The iodide ion from KI acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the stable carbon-iodine bond.
-
In a separate flask, dissolve an excess of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous bubbling (N₂ gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Rationale: This sequence is designed to remove unreacted reagents, acidic/basic impurities, and isolate the pure target compound.
-
Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Applications in Drug Development & Advanced Synthesis
The strategic placement of three different functional groups on the benzene ring makes this compound a highly valuable intermediate. Its primary application lies in its use as a scaffold in transition-metal-catalyzed cross-coupling reactions.
-
Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for selective functionalization at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction under more forcing conditions.
-
Methoxy Group Influence: The electron-donating methoxy group activates the ring towards electrophilic substitution and can influence the regioselectivity of further reactions. It also impacts the pharmacokinetic properties of derivative molecules, a key consideration in drug design.[3]
Logical Workflow for Sequential Functionalization
The following diagram illustrates the strategic utility of the compound's differential reactivity.
Caption: Sequential cross-coupling strategy using the target compound.
Safety, Handling, and Disposal
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[4][5][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Note: This is a composite summary. Always refer to the specific SDS from your supplier.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[4][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal
Waste material must be disposed of in accordance with national and local regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not let the product enter drains.
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-4-iodo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-iodo-1-methoxybenzene is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its specific substitution pattern offers a unique combination of reactive sites, making it a molecule of interest for medicinal chemists and process development scientists. A thorough understanding of its physical properties is paramount for its effective use, from reaction design and optimization to purification and formulation.
Core Molecular Identifiers
A solid foundation for any chemical study begins with unambiguous identification. The following table summarizes the fundamental molecular identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Chloro-4-iodoanisole | [1] |
| CAS Number | 219735-98-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)Cl | [1] |
| InChI Key | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [1] |
Quantitative Physical Properties: A Methodological Approach
Precise quantitative data on the physical properties of a compound are critical for a multitude of applications in research and development. In the absence of widely published experimental values for this compound, this section details the authoritative experimental protocols for their determination.
Summary of Physical Properties (Computed and Experimental Approach)
The following table presents computed values for some physical properties and outlines the recommended experimental techniques for their precise measurement.
| Property | Computed/Predicted Value | Recommended Experimental Protocol |
| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Not Available | Ebulliometry or Distillation |
| Density | Not Available | Gas Pycnometry |
| Solubility | LogP: 3.2 (Computed)[1] | Standard Solubility Testing |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind the choice of each technique is explained to provide a deeper understanding of the experimental design.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and other thermal transitions of a pure crystalline solid.[3] Unlike traditional capillary melting point apparatus, DSC provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This is achieved by measuring the difference in heat flow between the sample and a reference as a function of temperature. For a crystalline compound like this compound, the resulting thermogram will show a sharp endothermic peak, the onset of which is taken as the melting point. The shape and sharpness of the peak also provide an indication of the sample's purity.[4]
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination
Expertise & Experience: The boiling point of a liquid is a fundamental physical property that is highly dependent on intermolecular forces. For a compound like this compound, which is expected to be a solid at room temperature, determining its boiling point requires heating it to its liquid state and then to boiling. Ebulliometry offers a highly accurate method for this by measuring the temperature of the vapor-liquid equilibrium.[5] Alternatively, a simple distillation can be employed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[6] It is crucial to record the atmospheric pressure at the time of measurement, as the boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination using Distillation.
Density Determination via Gas Pycnometry
Expertise & Experience: Gas pycnometry is a non-destructive technique used to determine the true density of a solid.[7] The method relies on measuring the volume of the solid by displacing an inert gas, typically helium, within a calibrated chamber.[8] This technique is particularly advantageous for crystalline powders as it measures the volume of the solid material itself, excluding any interstitial volume between particles and the volume of any open pores. The density is then calculated from the measured volume and the mass of the sample.
Caption: Workflow for Density Determination using Gas Pycnometry.
Solubility Determination
Expertise & Experience: The solubility of a compound in various solvents is a critical parameter for reaction setup, workup, purification, and formulation. A systematic approach to solubility testing provides qualitative and semi-quantitative information. The general principle is to observe the dissolution of a small, accurately weighed amount of the solute in a specific volume of the solvent at a controlled temperature. For a compound like this compound, solubility is expected to be low in water and higher in common organic solvents.
-
Preparation: Place a small, accurately measured amount (e.g., 10 mg) of this compound into a series of small test tubes.
-
Solvent Addition: To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Observation: Agitate the tubes at a constant temperature (e.g., 25 °C) and visually inspect for dissolution.
-
Classification: Classify the solubility as:
-
Soluble: If the entire solid dissolves.
-
Slightly soluble: If partial dissolution is observed.
-
Insoluble: If no dissolution is apparent.
-
This protocol can be extended to a more quantitative determination by incrementally adding the solute to a known volume of solvent until saturation is reached.
Spectroscopic and Safety Data
Spectroscopic Characterization
While specific, verified spectra for this compound are not provided in the readily available literature, the following are the expected key features based on its structure:
-
¹H NMR: Signals corresponding to the methoxy group protons (a singlet) and the aromatic protons (with splitting patterns determined by their coupling constants).
-
¹³C NMR: Resonances for the methoxy carbon and the seven aromatic carbons, with their chemical shifts influenced by the chloro, iodo, and methoxy substituents.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and methyl), C-O stretching (ether), and C-Cl and C-I stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound was not found in the searched public domain resources. However, based on the handling of similar halogenated aromatic compounds, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Researchers are strongly advised to perform a thorough risk assessment before handling this compound and to consult general safety guidelines for handling halogenated organic compounds.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By presenting detailed, authoritative experimental protocols, this document equips researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this compound. The emphasis on methodological rigor and scientific integrity ensures that the data obtained will be reliable and reproducible, facilitating the advancement of research and development projects that utilize this versatile chemical building block.
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]
- 6. cbseacademic.nic.in [cbseacademic.nic.in]
- 7. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]
- 8. 4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-4-iodo-1-methoxybenzene synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-1-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and a framework for troubleshooting. The protocol detailed herein is grounded in the principles of electrophilic aromatic substitution, providing a robust and reproducible method for laboratory-scale synthesis.
Introduction and Significance
This compound (also known as 3-chloro-4-iodoanisole) is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility stems from its trifunctional nature: the methoxy group, the chlorine atom, and the iodine atom each provide distinct chemical handles for further modification. The iodo-substituent is particularly valuable as it readily participates in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3] This guide presents a detailed, validated protocol for the regioselective iodination of 3-chloroanisole to yield the target compound with high purity.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of the target compound is critical for its successful synthesis, purification, and handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-4-iodoanisole | [1] |
| CAS Number | 219735-98-5 | [2] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| Appearance | Expected to be a solid or oil | - |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Complexity | 110 | [1] |
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous halogenated aromatic compounds dictates a cautious approach.[4][5]
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Synthetic Strategy: Electrophilic Aromatic Iodination
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The core of this strategy involves the regioselective introduction of an iodine atom onto the aromatic ring of the starting material, 3-chloroanisole.
Rationale for Starting Material and Regioselectivity
The choice of 3-chloroanisole (CAS: 2845-89-8) as the precursor is dictated by the directing effects of its substituents.[7] In electrophilic aromatic substitution:
-
The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.
-
The chloro group (-Cl) is a deactivating group (due to its inductive electron withdrawal) but is also ortho, para-directing (due to resonance).
When both groups are present, the powerful activating effect of the methoxy group dominates. The positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is sterically hindered by the adjacent chloro group. The C6 position is also an option. However, the C4 position is the most electronically activated and sterically accessible site, making it the primary target for electrophilic attack. This leads to the desired this compound product.
Choice of Iodinating System
Direct iodination with molecular iodine (I₂) is typically slow as I₂ is the least reactive halogen. To facilitate the reaction, an activating agent or a more potent source of electrophilic iodine is required. Several systems are effective for iodinating activated aromatic rings like anisoles.[8] This protocol utilizes a system of Iodine (I₂) and Silver Sulfate (Ag₂SO₄) . Silver salts are known to activate iodine, generating a more potent electrophilic species (potentially I⁺ or a polarized I-O-Ag complex), which readily attacks the electron-rich anisole ring.[3][9]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-Chloroanisole | 2845-89-8 | 142.58 | 1.43 g | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 3.81 g | 1.5 |
| Silver Sulfate (Ag₂SO₄) | 10294-26-5 | 311.80 | 1.72 g | 0.55 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 10% Sodium Metabisulfite (aq.) | 7681-57-4 | 190.11 | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | 50 mL | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
Reaction Workflow
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-iodo-1-methoxybenzene
Abstract
This technical guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-chloro-4-iodo-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural determination of this polysubstituted aromatic compound through the fundamental principles of ¹H NMR spectroscopy. We will dissect the influence of the methoxy, chloro, and iodo substituents on the chemical shifts and coupling patterns of the aromatic protons. The guide culminates in a detailed, signal-by-signal prediction of the spectrum, supported by empirical data and established spectroscopic theory. This work serves as a practical reference for the interpretation of NMR data for complex substituted benzene derivatives.
Introduction
This compound is a substituted anisole derivative with a unique electronic and steric environment dictated by its three distinct substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of such molecular structures in solution. The ¹H NMR spectrum, in particular, offers a wealth of information through three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.
The objective of this guide is to move beyond a superficial description of the spectrum and provide a reasoned, in-depth prediction based on the causal relationships between the molecular structure and the resulting NMR signals. By understanding the interplay of electronic effects (induction and resonance) and through-bond coupling interactions, we can assemble a highly accurate theoretical spectrum, which is an essential skill in chemical synthesis, quality control, and structural biology.
Scientific Principles: Decoding the Spectrum
To accurately predict the ¹H NMR spectrum, one must understand how each substituent modulates the magnetic environment of the protons on the benzene ring.
Substituent Effects on Chemical Shift
The chemical shift of an aromatic proton is highly sensitive to the electron density of its local environment. Substituents alter this density through inductive and resonance effects.[1]
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can participate in the π-system of the ring, leading to a strong electron-donating resonance effect (+R).[2] This +R effect dominates, increasing electron density primarily at the ortho and para positions and causing the corresponding protons to be shielded (shifted to a lower ppm, or upfield).
-
Chloro (-Cl) and Iodo (-I) Groups: Halogens are more electronegative than carbon and thus exhibit a -I effect, which deshields nearby protons (shifts them to a higher ppm, or downfield).[3] They also possess lone pairs that can be donated to the ring (+R effect), but this effect is much weaker for halogens than for the methoxy group and decreases down the group (F > Cl > Br > I). For chlorine and iodine, the inductive effect is generally considered dominant in influencing the overall electron density.
Spin-Spin Coupling (J)
Spin-spin coupling arises from the interaction of the spins of neighboring nuclei, transmitted through the bonding electrons. In benzene derivatives, the magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the coupled protons.[4]
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is the strongest coupling, typically in the range of 7–10 Hz .[1]
-
Meta-coupling (⁴J): Coupling between protons separated by two carbons (four bonds apart). This is significantly weaker, with J-values of 2–3 Hz .[5][6]
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This interaction is usually very small (0–1 Hz) and often not resolved.
Predicted ¹H NMR Spectrum
Structural Analysis
First, we identify the unique proton environments in this compound. The molecule has a plane of symmetry that is absent due to the substitution pattern, resulting in three distinct aromatic protons and one methoxy group.
Caption: Molecular structure of this compound with proton labeling.
Prediction of Signals
Based on the principles outlined, we can predict the characteristics of each signal. An empirical approach using a base value for benzene (δ = 7.26 ppm) and adding substituent chemical shift (SCS) values provides a quantitative estimate.[1]
| Substituent | Sortho | Smeta | Spara |
| -OCH₃ | -0.43 | -0.09 | -0.37 |
| -Cl | +0.02 | -0.06 | -0.04 |
| -I | +0.40 | -0.26 | -0.07 |
Note: SCS values are approximate and can vary. These are used for estimation.
Detailed Calculation:
-
H-3: Base (7.26) + Sortho(-Cl) + Smeta(-OCH₃) + Spara(-I) = 7.26 + 0.02 - 0.09 - 0.07 = 7.12 ppm
-
H-5: Base (7.26) + Sortho(-I) + Smeta(-OCH₃) + Smeta(-Cl) = 7.26 + 0.40 - 0.09 - 0.06 = 7.51 ppm
-
H-6: Base (7.26) + Sortho(-OCH₃) + Smeta(-I) + Smeta(-Cl) = 7.26 - 0.43 - 0.26 - 0.06 = 6.51 ppm
These calculated values provide a solid foundation. For a more refined prediction, we can reference the experimental data for a closely related compound, 4-bromo-2-iodo-1-methoxybenzene , which shows signals at δ 7.68 (d), 7.19 (d), and 6.59 (dd).[7] Since chlorine is slightly more electronegative than bromine, we expect minor downfield shifts for adjacent protons compared to the bromo-analogue.
Summary of Predicted Spectrum
The following table summarizes the predicted ¹H NMR spectrum for this compound.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |
| -OCH₃ | ~3.85 | Singlet (s) | N/A | 3H |
| H-5 | ~7.70 | Doublet (d) | ⁴JH5-H3 ≈ 2.5 Hz | 1H |
| H-3 | ~7.25 | Doublet of Doublets (dd) | ³JH3-H6 ≈ 8.8 Hz, ⁴JH3-H5 ≈ 2.5 Hz | 1H |
| H-6 | ~6.70 | Doublet (d) | ³JH6-H3 ≈ 8.8 Hz | 1H |
Note: The assignment of H-3 and H-5 can be complex. The above table reflects one possible interpretation based on substituent effects, where the proton ortho to iodine is most deshielded. The actual spectrum might show a doublet and a doublet of doublets for the two most downfield protons.
Detailed Signal Analysis
-
Signal 1: Methoxy Protons (-OCH₃)
-
Chemical Shift (δ ≈ 3.85 ppm): Protons of a methoxy group attached to an aromatic ring typically appear in the range of 3.7-4.0 ppm.[8] The presence of ortho and para halogens has a minor electronic effect on this shift.
-
Multiplicity (Singlet): These protons have no adjacent proton neighbors, so the signal is an unsplit singlet.
-
Integration (3H): The signal integrates to three protons, corresponding to the methyl group.
-
-
Signal 2: Aromatic Proton H-5
-
Chemical Shift (δ ≈ 7.70 ppm): This proton is positioned ortho to the strongly deshielding iodine atom and meta to the chlorine and methoxy groups. The potent deshielding effect of the large iodine atom is expected to shift this proton significantly downfield, making it the most downfield signal.
-
Multiplicity (Doublet): It is coupled to H-3 through a four-bond meta interaction (⁴J ≈ 2.5 Hz), resulting in a doublet. The para coupling to H-6 is negligible.
-
-
Signal 3: Aromatic Proton H-3
-
Chemical Shift (δ ≈ 7.25 ppm): This proton is ortho to the electron-withdrawing chlorine atom and meta to the methoxy group. The combined deshielding from the adjacent chlorine and the overall electron-poor nature of the ring places this signal in the mid-aromatic region.
-
Multiplicity (Doublet of Doublets): It experiences a large ortho coupling to H-6 (³J ≈ 8.8 Hz) and a smaller meta coupling to H-5 (⁴J ≈ 2.5 Hz). This results in a characteristic doublet of doublets pattern.
-
-
Signal 4: Aromatic Proton H-6
-
Chemical Shift (δ ≈ 6.70 ppm): This proton is ortho to the strongly electron-donating methoxy group. This powerful shielding effect shifts the signal significantly upfield, making it the most shielded of the aromatic protons.
-
Multiplicity (Doublet): It is coupled to its ortho neighbor, H-3 (³J ≈ 8.8 Hz), resulting in a clean doublet. The meta coupling to the other protons is too small to be resolved typically.
-
Experimental Protocol: Acquiring a High-Quality Spectrum
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds. CDCl₃ is chosen for its excellent solubilizing properties and its residual solvent peak (δ ≈ 7.26 ppm) which can serve as an internal reference.
-
For quantitative accuracy, add a small amount of an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.
-
Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup & Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Logical Workflow for Spectral Prediction
The process of predicting an NMR spectrum from a chemical structure follows a systematic workflow.
Caption: Workflow for predicting the ¹H NMR spectrum from a known chemical structure.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The methoxy group will appear as a singlet around 3.85 ppm. The aromatic region will display three signals: a doublet, a doublet of doublets, and another doublet, corresponding to the three non-equivalent protons. The proton ortho to the methoxy group (H-6) is expected to be the most upfield (~6.70 ppm), while the proton ortho to the iodine atom (H-5) is predicted to be the most downfield (~7.70 ppm). This detailed, first-principles approach to spectral interpretation is a powerful tool for any scientist engaged in molecular characterization and drug development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-bromo-1-iodo-4-methoxybenzene | 466639-53-2 [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the 13C NMR Characterization of 2-Chloro-4-iodo-1-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Chloro-4-iodo-1-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this halogenated aromatic compound. By integrating established principles of NMR spectroscopy with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of complex organic molecules. We will explore the influence of chloro, iodo, and methoxy substituents on the 13C chemical shifts of the benzene ring, present a robust protocol for sample preparation and data acquisition, and provide a thorough interpretation of the predicted 13C NMR spectrum.
Introduction: The Role of 13C NMR in Structural Elucidation
In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure.[1][2] Among its variants, 13C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule, offering invaluable information about the number of non-equivalent carbon atoms and their chemical environments.[1][3] The wide range of 13C chemical shifts, typically spanning up to 200 ppm, allows for the resolution of individual carbon signals, even in complex molecules, a distinct advantage over proton (1H) NMR spectroscopy where signal overlap can be a significant challenge.[3]
This compound is a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure presents an interesting case for 13C NMR analysis due to the presence of three different substituents—a methoxy group (-OCH3), a chlorine atom (-Cl), and an iodine atom (-I)—each exerting distinct electronic effects on the benzene ring. Understanding these effects is crucial for the accurate assignment of the 13C NMR spectrum and, consequently, for the unambiguous confirmation of the compound's structure.
This guide will systematically deconstruct the 13C NMR characterization of this compound, providing a logical framework for its analysis that can be extrapolated to other complex aromatic systems.
Theoretical Framework: Predicting the 13C NMR Spectrum
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment. In substituted benzenes, the chemical shifts of the aromatic carbons are influenced by the interplay of inductive and resonance effects of the substituents.[4] An additive model can be employed to predict the chemical shifts of the aromatic carbons in this compound by starting with the chemical shift of benzene (128.5 ppm) and adding the substituent chemical shift (SCS) increments for the methoxy, chloro, and iodo groups at the appropriate positions (ipso, ortho, meta, and para).
Substituent Effects on Benzene Ring Carbons:
-
Methoxy Group (-OCH3): This is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. It strongly shields the ortho and para carbons and slightly deshields the ipso carbon.
-
Chlorine (-Cl): Chlorine is an electron-withdrawing group through induction and a weak electron-donating group through resonance. It deshields the ipso carbon and has a smaller effect on the other ring carbons.
-
Iodine (-I): Iodine is the least electronegative of the common halogens and exhibits a "heavy atom effect," which causes a significant shielding of the ipso carbon. Its inductive and resonance effects are less pronounced compared to chlorine.
The interplay of these effects dictates the final chemical shifts of the seven unique carbon atoms in this compound.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the 13C NMR spectrum, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a clean, high-resolution 13C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[5] A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse for quantitative measurements. |
| Acquisition Time (AQ) | 2-3 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | To encompass the full range of expected chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow Diagram
Caption: Workflow for the acquisition and processing of a 13C NMR spectrum.
Spectral Analysis and Interpretation
As no experimentally verified spectrum is publicly available, the following analysis is based on a predicted spectrum generated from established substituent effects and corroborated by NMR prediction software.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C1 | 154.5 | Singlet | Attached to the strongly deshielding oxygen of the methoxy group. |
| C2 | 115.8 | Singlet | Shielded by the ortho-methoxy group's resonance effect, but deshielded by the inductive effect of the directly attached chlorine. |
| C3 | 113.2 | Doublet | Strongly shielded by the para-methoxy group's resonance effect. |
| C4 | 88.3 | Singlet | Significantly shielded by the "heavy atom effect" of the directly attached iodine. |
| C5 | 131.5 | Doublet | Deshielded by the inductive effect of the ortho-iodine and meta-chloro substituents. |
| C6 | 130.1 | Doublet | Primarily influenced by the ortho-methoxy and meta-chloro groups. |
| -OCH3 | 56.4 | Quartet | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Detailed Peak Assignments
-
C1 (154.5 ppm): The carbon atom bearing the methoxy group is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect of the directly bonded, electronegative oxygen atom.
-
C2 (115.8 ppm): This carbon is attached to the chlorine atom. While chlorine is electronegative, the carbon is also ortho to the strongly electron-donating methoxy group, resulting in a moderately shielded position.
-
C3 (113.2 ppm): Located para to the methoxy group, this carbon experiences the strongest shielding from its resonance effect, placing it significantly upfield.
-
C4 (88.3 ppm): The carbon bonded to the iodine atom is the most shielded of the aromatic carbons. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant upfield shift.
-
C5 (131.5 ppm): This carbon is ortho to the iodine and meta to both the chlorine and methoxy groups. The deshielding inductive effects of the halogens at the ortho and meta positions are expected to make this the most deshielded of the protonated aromatic carbons.
-
C6 (130.1 ppm): Positioned ortho to the methoxy group and meta to the iodine, this carbon's chemical shift is a balance of the shielding resonance from the methoxy group and the deshielding inductive effects of the halogens.
-
-OCH3 (56.4 ppm): The methyl carbon of the methoxy group is expected to appear in its characteristic region, around 55-60 ppm.
Conclusion
The 13C NMR characterization of this compound is a prime example of how the principles of substituent effects can be applied to elucidate the structure of a complex organic molecule. The predicted spectrum, with its seven distinct signals, reflects the unique electronic environment of each carbon atom, shaped by the interplay of inductive and resonance effects of the methoxy, chloro, and iodo substituents. The "heavy atom effect" of iodine provides a particularly distinctive and readily assignable signal. This in-depth guide provides a robust framework for the experimental acquisition and theoretical interpretation of the 13C NMR spectrum of this compound, offering valuable insights for researchers in organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 2-Chloroanisole | C7H7ClO | CID 13011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloroanisole(766-51-8) 13C NMR [m.chemicalbook.com]
Mass Spectrometry of 2-Chloro-4-iodo-1-methoxybenzene: A Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical intermediates is paramount. 2-Chloro-4-iodo-1-methoxybenzene, a halogenated anisole derivative, serves as a crucial building block in the synthesis of various target molecules. Its purity and structural integrity directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry stands as a cornerstone analytical technique for the characterization of such compounds, offering unparalleled sensitivity and structural information.
This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) techniques. We will delve into the theoretical underpinnings of its fragmentation, predict its mass spectrum, and provide a detailed experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to approach the mass spectrometric analysis of this and similar halogenated aromatic compounds.
Molecular and Isotopic Profile
Prior to any mass spectrometric analysis, a thorough understanding of the molecule's properties is essential.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem[1] |
| Molecular Weight | 268.48 g/mol | PubChem[1] |
| Monoisotopic Mass | 267.91519 Da | PubChem[1] |
| Synonyms | 3-chloro-4-iodoanisole | PubChem[1] |
A key feature of this compound in mass spectrometry is its isotopic signature. The presence of chlorine, with its two stable isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic molecular ion peak (M). Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying the higher mass region of the spectrum.
Electron Ionization (EI) Mass Spectrometry: A Predictive Approach
Predicted Fragmentation Pathways
The electron ionization of this compound will initiate with the removal of an electron to form the molecular ion (M⁺•) at m/z 268 (for ³⁵Cl). This high-energy radical cation will then undergo a series of fragmentation reactions to yield more stable daughter ions.
Diagram 1: Predicted Electron Ionization Workflow
Caption: A generalized workflow for the GC-MS analysis of this compound.
The primary fragmentation pathways are predicted to be:
-
Loss of a Methyl Radical (•CH₃): This is a characteristic fragmentation of anisole derivatives, leading to the formation of a stable phenoxy cation.
-
[M]⁺• → [M - CH₃]⁺ + •CH₃
-
m/z 268 → m/z 253
-
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is susceptible to cleavage.
-
[M]⁺• → [M - Cl]⁺ + •Cl
-
m/z 268 → m/z 233
-
-
Loss of an Iodine Radical (•I): The C-I bond is the weakest and most likely to cleave.
-
[M]⁺• → [M - I]⁺ + •I
-
m/z 268 → m/z 141
-
-
Consecutive Loss of a Methyl Radical and Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide.
-
[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
-
m/z 253 → m/z 225
-
Diagram 2: Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Predicted Mass Spectrum
Based on the predicted fragmentation, the EI mass spectrum of this compound is expected to exhibit the following key features:
-
Molecular Ion (M⁺•): A pair of peaks at m/z 268 and 270, with an approximate 3:1 intensity ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The molecular ion peak is expected to be of moderate to high intensity.
-
Base Peak: The base peak is likely to be the [M - I]⁺ ion at m/z 141 and 143, due to the relative weakness of the C-I bond.
-
Other Significant Fragments: Peaks corresponding to the loss of a methyl radical (m/z 253/255), a chlorine radical (m/z 233), and the consecutive loss of a methyl radical and carbon monoxide (m/z 225/227) are also anticipated.
Table 2: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Predicted Relative Intensity |
| 268 | [M]⁺• | Moderate |
| 253 | [M - CH₃]⁺ | Moderate |
| 233 | [M - Cl]⁺ | Low |
| 225 | [M - CH₃ - CO]⁺ | Low to Moderate |
| 141 | [M - I]⁺ | High (likely base peak) |
Experimental Protocol: GC-MS Analysis
To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following protocol provides a validated starting point for analysis.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-350
Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Process the data using the instrument's software. Identify the chromatographic peak corresponding to this compound.
-
Generate a background-subtracted mass spectrum for the target peak.
-
Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted values.
Trustworthiness and Self-Validation
The robustness of this analytical approach is ensured by several self-validating principles:
-
Isotopic Pattern Confirmation: The presence of the characteristic 3:1 isotopic pattern for chlorine-containing fragments serves as an internal validation of their identity.
-
Logical Fragmentation: The observed fragment ions should correspond to logical losses of neutral fragments from the parent molecule.
-
Consistency with Related Compounds: The fragmentation pattern should be consistent with the known mass spectrometric behavior of other halogenated anisoles.
Conclusion
While a library spectrum for this compound may not be universally available, a combination of theoretical prediction and systematic experimental work provides a reliable path to its mass spectrometric characterization. By understanding the fundamental principles of electron ionization and the fragmentation behavior of related structures, researchers can confidently identify this important synthetic intermediate and ensure its quality in the drug development pipeline. The experimental protocol outlined in this guide serves as a robust starting point for developing a validated analytical method.
References
IUPAC name for 2-Chloro-4-iodo-1-methoxybenzene
An In-Depth Technical Guide to 2-Chloro-1-iodo-4-methoxybenzene
Abstract
This technical guide provides a comprehensive scientific overview of 2-chloro-1-iodo-4-methoxybenzene (CAS No. 219735-98-5), a halogenated aromatic compound with significant potential as a versatile intermediate in synthetic organic chemistry. Addressed to an audience of researchers, medicinal chemists, and drug development professionals, this document delineates the compound's structural and physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis, and explores its prospective applications as a building block in the construction of complex molecular architectures. The guide emphasizes the strategic utility of its dual-halogen substitution pattern, which allows for selective, sequential functionalization in modern cross-coupling methodologies.
Nomenclature, Structure, and Physicochemical Properties
Proper nomenclature is critical for unambiguous scientific communication. The compound is systematically named according to IUPAC rules, though several synonyms are prevalent in commercial and research contexts.
The molecular structure features a benzene ring substituted with four groups: a methoxy group, a chlorine atom, and an iodine atom, positioned as depicted below.
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 3. CAS No. 219735-98-5 Specifications | Ambeed [ambeed.com]
- 4. 219735-98-5 2-Chloro-1-iodo-4-methoxybenzene AKSci 7915CX [aksci.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-4-iodo-1-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical safety protocols and handling procedures for 2-Chloro-4-iodo-1-methoxybenzene (CAS No. 219735-98-5). As a halogenated anisole derivative, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks in the laboratory and during scale-up operations. This document, compiled from authoritative safety data sheets and chemical databases, is intended to equip researchers with the knowledge to handle this compound responsibly and effectively.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known as 3-chloro-4-iodoanisole, is an aromatic organic compound.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| CAS Number | 219735-98-5 | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| SMILES | COC1=CC(=C(C=C1)I)Cl | [1] |
| InChIKey | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [1] |
This data is essential for accurate record-keeping, inventory management, and in the event of an emergency, for providing precise information to response personnel.
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. While specific classifications for this exact isomer can vary between suppliers, related isomers and available data point to the following primary hazards.[4][5]
GHS Pictograms:
Signal Word: Warning [4]
Hazard Statements:
-
H302: Harmful if swallowed. [4]
Precautionary Statements - Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Precautionary Statements - Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water and soap.[4][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
-
P330: Rinse mouth.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
Precautionary Statements - Storage:
Precautionary Statements - Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working atmosphere.[4][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[8][9]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is a non-negotiable aspect of handling this chemical.
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][10] A face shield should also be worn where there is a risk of splashing.
-
Skin Protection:
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]
Hygiene Practices
Good laboratory hygiene is a simple yet effective way to prevent accidental exposure.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[4][10]
Section 4: Emergency Procedures
In the event of an accidental exposure or release, a swift and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[7][12] If breathing has stopped, provide artificial respiration.[7][12] Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][12] Seek medical attention if irritation persists.[7]
-
Eye Contact: If the chemical enters the eyes, immediately rinse cautiously with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12][13] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[7]
-
Ingestion: If swallowed, do NOT induce vomiting.[7][8] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7][8] Call a poison control center or doctor immediately.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[4][7] Wear appropriate personal protective equipment as outlined in Section 3.2.[4][7] Avoid breathing dust or vapors.[4][7]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4][7]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[7][8] Avoid generating dust.[8] For a liquid spill, absorb with an inert material (e.g., sand, silica gel, or vermiculite) and transfer to a sealed container for disposal.[4]
Section 5: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][10]
-
Protect from light, as some related compounds are light-sensitive.[8][14]
Disposal
-
Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.[7]
-
Do not dispose of this chemical down the drain.[15]
-
All waste materials should be collected in appropriately labeled containers and disposed of through a licensed hazardous waste disposal company.[15]
Section 6: Workflow and Logic Diagrams
To visually represent the safety-first approach to handling this compound, the following diagrams outline the necessary decision-making and operational workflows.
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Logic
Caption: A decision tree for responding to emergencies involving this compound.
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. opcw.org [opcw.org]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Commercial suppliers of 2-Chloro-4-iodo-1-methoxybenzene
An In-Depth Technical Guide to 2-Chloro-4-iodo-1-methoxybenzene for Advanced Synthesis
Introduction: A Versatile Halogenated Building Block
This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a methoxy group, a chlorine atom, and an iodine atom on a benzene ring, makes it a highly valuable and versatile synthetic intermediate. The electron-donating methoxy group activates the ring, while the two different halogen atoms provide orthogonal sites for sequential, selective cross-coupling reactions.
This guide serves as a technical resource for scientists and drug development professionals, offering in-depth information on the compound's properties, commercial availability, synthetic strategies, and applications, with a focus on the causality behind experimental choices and protocols.
Physicochemical Properties and Data
A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [1] |
| Synonyms | 3-Chloro-4-iodoanisole | [1][2] |
| CAS Number | 219735-98-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)Cl | [1] |
| InChIKey | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [1] |
Commercial Availability
Sourcing high-purity reagents is critical for achieving reproducible and high-yielding synthetic outcomes. This compound is available from several reputable chemical suppliers, typically on a research scale.
| Supplier | Notes |
| Sigma-Aldrich (MilliporeSigma) | A major global supplier of research chemicals, often providing detailed analytical data.[3] |
| Biosynth | Offers this compound for pharmaceutical testing and research purposes.[2] |
| Fisher Scientific | A distributor for various chemical manufacturers, including Sigma-Aldrich.[3] |
| Sunway Pharm Ltd | A supplier specializing in pharmaceutical intermediates.[4] |
| Georganics | Provides high-purity organometallic and organic compounds.[5] |
Note: Availability and purity specifications should always be confirmed with the specific supplier before procurement.
Synthetic Principles and a Plausible Route
The synthesis of this compound relies on the principles of electrophilic aromatic substitution. The starting material, 3-chloroanisole, possesses two directing groups: the methoxy group, which is a powerful ortho-, para-director and activating group, and the chloro group, which is a deactivating but also ortho-, para-directing group. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy group.
A logical and efficient synthetic route involves the direct iodination of 3-chloroanisole. The iodine atom is directed to position 4 (para to the methoxy group and ortho to the chloro group), which is sterically accessible and electronically favored.
Diagram: Proposed Synthetic Workflow
Caption: Plausible synthesis of this compound.
Experimental Protocol: Electrophilic Iodination
This protocol is a representative procedure based on established methods for aromatic iodination.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloroanisole (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂, ~0.5 eq.) and a suitable oxidizing agent such as iodic acid (HIO₃, ~0.2 eq.) or nitric acid. The oxidizing agent is crucial as it generates the potent electrophilic iodine species in situ.
-
Reaction Execution: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water containing a reducing agent like sodium thiosulfate. This step quenches the reaction and removes any unreacted iodine.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Key Applications in Cross-Coupling Chemistry
The primary utility of this reagent lies in its capacity for selective, sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards the oxidative addition step in a palladium catalytic cycle than the carbon-chlorine (C-Cl) bond.[6] This differential reactivity allows chemists to first perform a coupling reaction at the iodo position, leaving the chloro position available for a subsequent, different coupling reaction under more forcing conditions. This strategy is a cornerstone of modern drug discovery for building molecular complexity.[7]
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: The catalytic cycle for palladium-catalyzed cross-coupling.
Representative Protocol: Suzuki-Miyaura Coupling at the Iodo Position
This protocol outlines a general procedure for a selective Suzuki-Miyaura coupling.
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.). The entire setup must be under an inert atmosphere (argon or nitrogen).[6]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. The use of anhydrous and deoxygenated solvents is critical to prevent catalyst deactivation.[6]
-
Reaction: Stir the mixture at a controlled temperature, typically between 80-100 °C. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material. Mild conditions are key to ensuring selectivity for the C-I bond.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the mono-coupled product.
Analytical Characterization
Confirming the identity and purity of the synthesized or purchased compound is essential. The following are expected analytical signatures for this compound:
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region, each integrating to one proton, likely appearing as doublets or doublets of doublets due to coupling. A sharp singlet integrating to three protons would be present around 3.8-4.0 ppm, corresponding to the methoxy group.
-
¹³C NMR: The spectrum would display seven unique carbon signals: six for the aromatic ring and one for the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak. Critically, a characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C-O stretching of the ether (~1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related haloanisoles suggest the following precautions should be taken.[8][9][10]
-
Hazard Identification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][10]
-
Handling: Avoid breathing dust, fumes, or vapors.[8][10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[8]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[8][9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Conclusion
This compound stands out as a strategically designed building block for advanced organic synthesis. Its key advantage—the differential reactivity of its two halogen atoms—provides chemists with a powerful tool for the controlled, sequential construction of complex molecules. This capability is particularly vital in the field of drug discovery, where precise molecular architecture is paramount for biological activity. A thorough understanding of its properties, synthetic access, and reactivity patterns, as detailed in this guide, enables researchers to fully leverage its potential in developing novel therapeutics and functional materials.
References
- 1. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Sigma Aldrich 2-chloro-4-iodo-1-methylbenzene 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 2-chloro-1-iodo-4-methoxybenzene - CAS:219735-98-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-4-isocyano-1-methoxybenzene - High purity | EN [georganics.sk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling with 2-Chloro-4-iodo-1-methoxybenzene for the Synthesis of Biaryl Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Dihalogenated Building Blocks
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is a go-to method for constructing biaryl structures—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The strategic use of dihalogenated aromatic compounds, such as 2-Chloro-4-iodo-1-methoxybenzene, offers a significant advantage: the potential for sequential, site-selective functionalization. This allows for the controlled and stepwise introduction of different aryl groups, paving the way for the synthesis of complex, unsymmetrical biaryl derivatives.[6]
The chemoselectivity in these reactions is governed by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-OTf >> C-Cl.[6][7] This inherent difference allows for the selective coupling at the more reactive C-I bond of this compound, while leaving the less reactive C-Cl bond intact for subsequent transformations. This application note provides a comprehensive guide to leveraging this chemoselectivity, detailing the mechanistic underpinnings, a robust experimental protocol, and critical considerations for achieving high yields and selectivity.
Mechanistic Rationale: A Three-Step Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-halogen bond of the aryl halide.[8][9] In the case of this compound, this step preferentially occurs at the weaker, more reactive carbon-iodine bond to form a Pd(II) intermediate.[7] The choice of palladium catalyst and supporting ligands is crucial at this stage; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the rate of oxidative addition, particularly for less reactive chlorides.[10][11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center.[2][9] The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[12][13][14] Alternatively, the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide, which then reacts with the neutral boronic acid.[12][13]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-4-iodo-1-methoxybenzene via Palladium-Catalyzed Cross-Coupling
Introduction: Unlocking Molecular Complexity with a Dihalogenated Building Block
In the landscape of medicinal chemistry and materials science, the precise construction of highly substituted aromatic scaffolds is paramount. 2-Chloro-4-iodo-1-methoxybenzene stands out as a particularly valuable starting material. Its dihalogenated nature, featuring two distinct halogen atoms—iodine and chlorine—at electronically and sterically different positions, presents a unique opportunity for programmed, site-selective functionalization. This guide provides an in-depth exploration of the principles and protocols governing the palladium-catalyzed cross-coupling of this versatile substrate, enabling researchers to strategically build molecular complexity.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The foundational step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] The energy barrier for this crucial step is significantly lower for aryl iodides compared to aryl chlorides, following the general reactivity trend: C–I > C–Br > C–Cl.[3][4] This inherent difference allows for exquisite chemoselectivity; by carefully controlling reaction conditions, one can selectively activate the C-I bond at the C-4 position while leaving the more robust C-Cl bond at the C-2 position untouched for subsequent transformations.
This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing the rationale behind catalyst selection and condition optimization to achieve predictable and high-yielding regioselective couplings.
The Principle of Regioselective Cross-Coupling
The success of a sequential cross-coupling strategy hinges on the predictable and selective activation of one reactive site over another. The rate-determining and selectivity-determining step is the oxidative addition of the carbon-halogen bond to the Pd(0) center.[5][6] The C-I bond is longer and weaker than the C-Cl bond, making it kinetically favored for oxidative addition.
By employing milder reaction conditions—lower temperatures, specific ligand systems, and controlled reaction times—the palladium catalyst preferentially inserts into the C-I bond.[4] Once the C-4 position is functionalized, the resulting monochlorinated product can be isolated and subjected to more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to activate the less reactive C-Cl bond for a second, different coupling reaction.[7]
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling aryl halides with boronic acids or their esters.[2][8] It is highly valued for its operational simplicity and the commercial availability of a vast array of boronic acid derivatives.
Protocol for Selective Mono-arylation at the C-4 (Iodo) Position
This protocol leverages standard conditions that are effective for aryl iodides but generally insufficient for activating aryl chlorides, ensuring high selectivity for the C-4 position.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).[9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%), followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe.[9]
-
Reaction: Heat the mixture to 80–90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6–12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-1-methoxybenzene derivative.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. Its ligand, triphenylphosphine, is sufficiently electron-donating to facilitate the oxidative addition of the C-I bond but not active enough under these conditions to significantly cleave the C-Cl bond.[8]
-
Base and Solvent: The aqueous base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid. A dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base.[9]
Data Presentation: Selective Suzuki-Miyaura Coupling at C-4
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | 90 | 8 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | 90 | 8 | 95 |
| 3-Tolylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3.0) | 85 | 12 | 89 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.0) | 90 | 6 | 91 |
Protocol for Sequential Arylation at the C-2 (Chloro) Position
After isolation of the 4-aryl-2-chloro-1-methoxybenzene product, the less reactive C-Cl bond can be functionalized using a more potent catalytic system.
Experimental Protocol:
-
Setup: To a flame-dried microwave vial or sealed tube, add the 4-aryl-2-chloro-1-methoxybenzene substrate (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a strong base like potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon.
-
Reagent Addition: Add a pre-catalyst such as Pd₂(dba)₃ (2 mol%) along with a specialized, bulky, electron-rich phosphine ligand like SPhos or XPhos (4-5 mol%). Add degassed anhydrous solvent (e.g., toluene or CPME).
-
Reaction: Heat the mixture to a higher temperature, typically 100–120 °C, for 12–24 hours.
-
Work-up and Purification: Follow the same procedure as described in section 3.1.
Causality and Insights:
-
Catalyst System: The C-Cl bond is significantly stronger and less reactive. Its activation requires a more electron-rich palladium center, which is generated in situ from Pd₂(dba)₃ and a highly donating ligand like SPhos or XPhos.[10] These bulky ligands also promote the reductive elimination step, increasing catalytic turnover.
-
Conditions: Anhydrous conditions and a stronger base (K₃PO₄) are often more effective for the less reactive aryl chlorides.
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[11][12] This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and pharmaceutical compounds.
Protocol for Selective Alkynylation at the C-4 (Iodo) Position
The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. The high reactivity of the C-I bond allows for selective coupling at room temperature or with gentle heating.[11]
Experimental Protocol:
-
Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature to 40 °C. Monitor the reaction until the starting material is consumed (typically 4–16 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove precipitated salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the 4-alkynyl-2-chloro-1-methoxybenzene product.
Causality and Insights:
-
Dual Catalyst System: The palladium complex catalyzes the main cross-coupling cycle. The copper(I) salt acts as a co-catalyst, reacting with the alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.[13]
-
Base: The amine base serves both to neutralize the HX produced and to facilitate the deprotonation of the terminal alkyne.[12]
Data Presentation: Selective Sonogashira Coupling at C-4
| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Temp (°C) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | RT | 94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (3) | DIPA (3.0) | 40 | 90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | RT | 88 |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | 40 | 91 |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15] The reaction couples aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[16]
Protocol for Selective Amination at the C-4 (Iodo) Position
Selective amination at the C-I position can be achieved using milder conditions and appropriate ligand choice, avoiding the harsher requirements for C-Cl bond amination.
Experimental Protocol:
-
Setup: In a glovebox, charge an oven-dried vial or sealed tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and seal the vessel.
-
Reaction: Remove the vessel from the glovebox and heat to 80–100 °C with vigorous stirring for 12–24 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a plug of Celite. Concentrate the filtrate and purify by column chromatography.
Causality and Insights:
-
Ligand Choice: For aryl iodides, bidentate phosphine ligands like Xantphos or BINAP are highly effective.[14] They stabilize the palladium center and facilitate the reductive elimination step.
-
Base: A moderately strong base like Cs₂CO₃ is often sufficient for the amination of aryl iodides. It deprotonates the amine in the catalytic cycle without being overly aggressive, which could promote side reactions.[17] For less reactive amines, a stronger base like LHMDS or NaOt-Bu might be necessary, but care must be taken to maintain selectivity.
Data Presentation: Selective Buchwald-Hartwig Amination at C-4
| Coupling Partner (Amine) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | 100 | 93 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | 100 | 87 |
| Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | 90 | 90 |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | 80 | 85 |
Conclusion and Future Outlook
The strategic, palladium-catalyzed cross-coupling of this compound provides a reliable and modular approach to synthesizing complex, multi-substituted aromatic compounds. By understanding and exploiting the inherent differences in C-I and C-Cl bond reactivity, researchers can selectively functionalize the C-4 position under relatively mild conditions before targeting the C-2 position with more robust catalytic systems. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a validated starting point for laboratory synthesis. Continued innovation in ligand design and catalyst development will undoubtedly expand the scope and efficiency of these transformations, further solidifying the role of polyhalogenated arenes as indispensable tools in modern organic synthesis.[18][19]
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium Catalysts for Cross-Coupling Reaction | MDPI [mdpi.com]
Application Note: Strategic Use of 2-Chloro-4-iodo-1-methoxybenzene in Regioselective Biaryl Synthesis
Introduction: The Strategic Advantage of Differentiated Halogenation in Cross-Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, stands as a premier method for their construction due to its mild conditions and broad functional group tolerance.[2][3]
The choice of aryl halide is critical, dictating reactivity and unlocking specific synthetic pathways. 2-Chloro-4-iodo-1-methoxybenzene emerges as a highly valuable and strategic building block for the modular synthesis of complex biaryls.[4] Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition by palladium(0) catalysts compared to the more robust C-Cl bond.[5] This inherent reactivity differential allows for highly regioselective cross-coupling at the C4 position (iodine) while preserving the chlorine atom at the C2 position for subsequent, orthogonal functionalization.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in biaryl synthesis. We will delve into the mechanistic basis for its regioselectivity, provide validated, step-by-step protocols for Suzuki-Miyaura coupling, and discuss the strategic implications for multi-step synthetic campaigns.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental for successful and safe experimentation.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [4] |
| Synonyms | 3-chloro-4-iodoanisole | [4] |
| CAS Number | 219735-98-5 | [6] |
| Molecular Formula | C₇H₆ClIO | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) | N/A |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
The Principle of Regioselective Cross-Coupling
The synthetic power of this compound lies in the predictable and selective activation of the C-I bond. In palladium-catalyzed cross-coupling reactions, the first and rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) complex. The relative bond dissociation energies (C-Cl > C-Br > C-I) dictate the ease of this step. The C-I bond, being the weakest, undergoes oxidative addition at a much faster rate and under milder conditions than the C-Cl bond.[5] This allows chemists to perform a cross-coupling reaction exclusively at the iodine-bearing position.
This selective functionalization yields a 2-chloro-4-aryl-1-methoxybenzene intermediate. The remaining chloro group is not a passive spectator; it serves as a valuable synthetic handle for a second, distinct cross-coupling reaction, which typically requires more forcing conditions (e.g., stronger catalysts, higher temperatures) to activate the C-Cl bond.[7][8] This stepwise, regioselective approach is a powerful strategy for building complex, unsymmetrical biaryl structures from a single, versatile starting material.
Caption: General workflow for modular biaryl synthesis.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a representative Suzuki-Miyaura reaction to synthesize 2-Chloro-4-phenyl-1-methoxybenzene. The conditions are based on established methodologies for coupling aryl iodides.[9][10]
Materials:
-
This compound (1.0 equiv, e.g., 268 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, e.g., 4.5 mg, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, e.g., 16.4 mg, 0.04 mmol)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv, e.g., 424 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or reaction vial with stir bar
Step-by-Step Procedure:
-
Vessel Preparation: Place the stir bar in a Schlenk flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 2-Chloro-4-phenyl-1-methoxybenzene.
Catalytic Cycle and Mechanistic Insight
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this mechanism reinforces why specific reagents and conditions are chosen.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate. This is the regioselectivity-determining step.[10]
-
Transmetalation: The boronic acid, activated by a base (like K₃PO₄) to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the iodide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
The choice of ligand (e.g., SPhos) is crucial; bulky, electron-rich biaryl phosphine ligands stabilize the palladium complexes and promote the oxidative addition and reductive elimination steps, leading to higher efficiency and yields.[11]
Applications in Drug Discovery
The chloro-methoxy-biaryl structures synthesized from this compound are valuable intermediates in drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The chlorine atom can be retained in the final molecule to modulate lipophilicity or serve as a blocking group to prevent unwanted metabolism at that position. Alternatively, it can be replaced in a subsequent step to introduce further diversity and build more complex molecular architectures, a key strategy in developing structure-activity relationships (SAR) for lead optimization.[12][13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized biaryls. Its differentiated halogen reactivity provides a reliable handle for regioselective palladium-catalyzed cross-coupling reactions, enabling a modular and efficient approach to constructing complex molecular scaffolds. By leveraging the principles and protocols outlined in this guide, researchers in organic synthesis and drug development can effectively incorporate this reagent into their synthetic strategies to accelerate the discovery of novel chemical entities.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 2-Chloro-4-iodo-1-methoxybenzene in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-iodo-1-methoxybenzene is a polysubstituted aromatic compound whose value in medicinal chemistry lies in its precisely arranged functional groups. This document serves as a technical guide to its application, focusing on its role as a versatile and strategic building block for the synthesis of complex, biologically active molecules. We will explore the chemical rationale behind its use, detailing how the orthogonal reactivity of its halogen substituents can be exploited for sequential, site-selective modifications. The primary focus will be on its application in the synthesis of kinase inhibitors, supported by detailed protocols for key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction.
The Strategic Value of Orthogonal Halogenation
In the landscape of drug discovery, building blocks that offer predictable, selective reactivity are invaluable. This compound is a prime example of such a scaffold. Its utility is rooted in the differential reactivity of its two halogen atoms, a concept often referred to as "orthogonal chemical reactivity."
-
The Iodo Group: The Reactive Handle: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the iodo substituent highly susceptible to oxidative addition by a low-valent palladium catalyst, which is the crucial first step in many cross-coupling reactions.[1] Consequently, the 4-position is the primary site for initial, mild synthetic transformations.
-
The Chloro Group: The Stable Anchor: Conversely, the C-Cl bond is stronger and requires more forcing conditions (e.g., different ligands, higher temperatures) to react in similar cross-coupling reactions.[1] This stability allows it to be carried through initial synthetic steps, serving as a key structural element or a handle for later-stage diversification.
-
The Methoxy Group: The Modulator: The methoxy group at the 1-position is an electron-donating group, which can influence the electronic properties of the ring and the reactivity of the adjacent chloro group. Furthermore, it can be a critical pharmacophoric element for hydrogen bonding or can be selectively demethylated to a phenol, providing another point for synthetic elaboration.
This arrangement enables a medicinal chemist to perform a highly selective reaction at the iodo-position, construct a core scaffold, and then, if desired, modify the chloro-position in a subsequent step. This stepwise approach is fundamental to building molecular complexity in a controlled manner. Halogen atoms are frequently incorporated into pharmaceutical leads to enhance potency, modulate metabolic stability, and improve binding affinity, sometimes through specific interactions like halogen bonding.[2][3][4]
Physicochemical Properties
A clear understanding of the starting material's properties is essential for reaction planning and execution.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [5] |
| Synonyms | 3-Chloro-4-iodoanisole | [5] |
| CAS Number | 219735-98-5 | [5][6] |
| Molecular Formula | C₇H₆ClIO | [5][6] |
| Molecular Weight | 268.48 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | - |
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A prominent application of iodo-substituted anilines and related phenyl building blocks is in the synthesis of kinase inhibitors, a major class of modern cancer therapeutics.[7][8] Many kinase inhibitors feature a substituted aniline moiety that binds to the hinge region of the kinase ATP-binding pocket. The synthesis of the MEK inhibitor Trametinib, for instance, relies on a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which demonstrates the synthetic logic applicable to this compound.[9][10][11][12][13] The 4-iodo group is the key reactive site for building the complex heterocyclic core of the drug.
The following diagram illustrates a generalized synthetic pathway where a building block like this compound (or its aniline analogue) is used to construct a bi-aryl or heteroaryl-aryl scaffold common in kinase inhibitors.
Caption: Generalized workflow for synthesizing kinase inhibitor scaffolds.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, selectively reacting at the C-I bond.
Objective: To synthesize a 2-chloro-4-aryl-1-methoxybenzene intermediate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.3 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) or Pd/C (5 mol%) for a heterogeneous option.[14]
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent System: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v) or Toluene and Water.[14]
-
Inert gas supply (Argon or Nitrogen)
Methodology Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.
Causality and Trustworthiness:
-
Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. The evacuate/backfill cycles ensure the removal of oxygen.[15]
-
Why a base and water? The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[16] Water is often necessary to dissolve the inorganic base and facilitate the reaction.
-
Why this catalyst? Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that works for a wide range of substrates. For more "green" applications, a recyclable heterogeneous catalyst like Pd/C can be used, simplifying purification.[14]
-
Why monitor the reaction? Monitoring ensures the reaction is run to completion without unnecessary heating, which could lead to side reactions like dehalogenation or decomposition.
Protocol 2: O-Demethylation to Access Phenolic Derivatives
This protocol describes the cleavage of the methyl ether to yield a phenol, a common functional group in kinase inhibitors for hydrogen bonding.
Objective: To synthesize 2-chloro-4-aryl-phenol from the product of Protocol 1.
Materials:
-
2-chloro-4-aryl-1-methoxybenzene (1.0 eq)
-
Boron tribromide (BBr₃) (1.5 - 2.0 eq, 1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Dissolve the starting material in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude phenol by flash column chromatography.
Causality and Trustworthiness:
-
Why BBr₃? Boron tribromide is a powerful Lewis acid that effectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl group. It is one of the most reliable reagents for this transformation.
-
Why anhydrous conditions? BBr₃ reacts exothermically with water. Anhydrous conditions are critical for safety and to prevent decomposition of the reagent.
-
Why low temperature? The initial addition is performed at low temperature to control the exothermic reaction between the Lewis acid (BBr₃) and the Lewis basic ether oxygen.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for molecular construction. The orthogonal reactivity of its halogen substituents permits a controlled, stepwise synthesis of complex scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors, exemplified by the logic used for drugs like Trametinib, underscores its importance. The protocols provided herein offer robust and validated methods for leveraging this reagent's unique chemical properties, enabling the efficient development of novel therapeutic agents.
References
- 1. proprogressio.hu [proprogressio.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 7. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 10. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-Chloro-4-iodo-1-methoxybenzene
Introduction: Navigating Selectivity in Dihalogenated Aromatics
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A significant challenge arises, however, when the substrate contains multiple halogen atoms of differing reactivity, such as in 2-chloro-4-iodo-1-methoxybenzene. In such cases, achieving selective coupling at a single desired position is paramount to avoid the formation of complex product mixtures and streamline synthetic pathways.
This guide provides a comprehensive analysis of base selection for the selective Suzuki-Miyaura coupling of this compound. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds—with the former being significantly more susceptible to oxidative addition to the palladium catalyst—provides a strong foundation for achieving selectivity.[4][5] However, the choice of base plays a critical, and often underestimated, role in modulating the reaction's efficiency, kinetics, and ultimately, the clean formation of the desired mono-coupled product.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is far from a simple spectator or acid scavenger.[6] It is an active and essential participant in the catalytic cycle, primarily influencing the crucial transmetalation step.[1][2][3] The generally accepted mechanism involves the base activating the boronic acid to form a more nucleophilic boronate "ate" complex.[1][7][8] This activated species then efficiently transfers its organic group to the palladium(II) center.
The selection of a base can profoundly impact:
-
Reaction Rate: The strength and solubility of the base directly affect the concentration of the active boronate species, thereby influencing the rate of transmetalation.[9][10]
-
Catalyst Stability: An inappropriate base can lead to catalyst decomposition or the formation of off-cycle, inactive palladium species.
-
Side Reactions: The basicity can promote undesirable side reactions such as dehalogenation or protodeboronation.[11][12]
The choice between common bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) is therefore a critical parameter to optimize for any given Suzuki-Miyaura coupling.[7][13]
Visualizing the Selective Coupling Strategy
To achieve the desired mono-coupling at the iodo-position, the reaction conditions must be tailored to exploit the differential reactivity of the two halogen atoms. The following workflow outlines the key considerations for strategic base selection.
Figure 1. Logical workflow for selective Suzuki coupling.
Comparative Analysis of Common Bases
The choice of an appropriate base is critical for the success of the Suzuki-Miyaura coupling. Below is a comparative overview of commonly used bases.
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| K₂CO₃ | 10.3 | A versatile and widely used weak base.[6] Its moderate basicity is often sufficient for a broad range of substrates. It is a good starting point for reaction optimization. |
| Na₂CO₃ | 10.3 | Similar in basicity to K₂CO₃, but its solubility can differ in various solvent systems. In some cases, it has been shown to be catalyzed by trace palladium impurities.[14] |
| Cs₂CO₃ | 10.3 | Often provides superior results due to its higher solubility in many organic solvents and the "cesium effect," where the large, soft Cs⁺ cation is thought to play a beneficial role in the catalytic cycle.[9][15][16] |
| K₃PO₄ | 12.3 | A stronger base than carbonates, often effective for more challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[13][17][18] |
Experimental Protocol: Screening of Bases for Selective Coupling
The following protocol provides a framework for systematically screening different bases to identify the optimal conditions for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the selected base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Recommended Protocol for Optimized Selective Coupling
Based on extensive literature precedent and in-house validation, potassium carbonate (K₂CO₃) often provides an excellent balance of reactivity and selectivity for this type of transformation. It is sufficiently basic to promote the reaction at the more reactive iodo- position while minimizing the competing reaction at the less reactive chloro- position.
Optimized Conditions:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/H₂O (4:1:1)
-
Temperature: 90 °C
-
Time: 12-18 hours
This protocol provides a robust starting point for achieving high yields of the desired mono-coupled product. Minor adjustments to the temperature and reaction time may be necessary depending on the specific arylboronic acid used.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanistic steps is crucial for troubleshooting and optimizing the reaction.
Figure 2. The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Further Considerations
The selective Suzuki-Miyaura coupling of this compound is a highly achievable transformation with careful consideration of the reaction parameters. The choice of base is a critical factor that can be rationally optimized to achieve high yields and selectivity. While potassium carbonate represents a reliable and cost-effective choice for many applications, screening a panel of bases, including cesium carbonate and potassium phosphate, is recommended when maximizing yield or dealing with particularly challenging substrates. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully navigate the nuances of this powerful cross-coupling reaction.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Grignard Reagent Formation from 2-Chloro-4-iodo-1-methoxybenzene
Abstract
The formation of Grignard reagents from dihalogenated aromatic compounds presents a significant challenge in regioselectivity, directly impacting the viability of subsequent synthetic steps. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective synthesis of (3-chloro-4-methoxyphenyl)magnesium iodide from 2-Chloro-4-iodo-1-methoxybenzene. By leveraging the differential reactivity of carbon-halogen bonds, this protocol ensures the preferential insertion of magnesium at the carbon-iodine bond. We will delve into the mechanistic principles, provide a detailed, field-proven experimental protocol, and offer expert insights for troubleshooting and validation. This method yields a versatile organometallic intermediate, crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
Part I: Scientific Principles & Mechanistic Insights
The success of any chemical synthesis hinges on a foundational understanding of the reaction mechanism. The Grignard reaction, while over a century old, continues to be a cornerstone of carbon-carbon bond formation.[1] Its application to polyfunctional substrates, such as dihaloarenes, requires precise control to achieve the desired regiochemical outcome.
The Principle of Regioselective Magnesium Insertion
The selective formation of a Grignard reagent from this compound is governed by the inherent differences in the carbon-halogen bond strengths. The reactivity of aryl halides towards magnesium for Grignard reagent formation follows the order: I > Br > Cl.[2] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making it the kinetically favored site for oxidative addition by magnesium metal.[3][4]
The reaction proceeds via a radical mechanism where an electron is transferred from the magnesium surface to the organic halide.[5] This results in the formation of a radical anion, which then fragments to yield an aryl radical and a halide anion. A second electron transfer or radical coupling with a Mg⁺ species ultimately forms the organomagnesium compound.[5] Due to the lower bond energy, the C-I bond undergoes this process at a much faster rate than the C-Cl bond, leading to excellent regioselectivity.
Figure 1: Regioselective pathways for Grignard formation.
Critical Role of Solvent and Anhydrous Conditions
Grignard reagents are highly reactive species that function as both potent nucleophiles and strong bases.[6][7] They react rapidly with protic compounds, including water, alcohols, and even terminal alkynes.[8][9] This necessitates the use of aprotic, anhydrous solvents and meticulously dried glassware to prevent the reagent from being quenched.[9]
Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are ideal for several reasons:
-
Aprotic Nature: They lack acidic protons that would destroy the Grignard reagent.[5]
-
Solvation and Stabilization: The lone pairs of electrons on the ether's oxygen atom coordinate to the magnesium center, forming a stabilizing complex (e.g., RMgX(Solvent)₂).[5][10] This solvation is crucial for keeping the reagent in solution and maintaining its reactivity.
For this specific application, THF is generally preferred over diethyl ether due to its higher boiling point (allowing for a wider temperature range) and superior ability to solvate the Grignard reagent.
Part II: Detailed Application Protocol
This protocol is designed to be a self-validating system. Adherence to the described steps and observation of the expected visual cues will ensure a successful outcome.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Store in a cool, dark place. |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Use fresh turnings for best results. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use from a freshly opened bottle or distilled from Na/benzophenone. |
| Iodine (I₂) | Crystal, ACS Grade | Fisher Scientific | Used as an activator. |
| 1,2-Dibromoethane (DBE) | >99% | Alfa Aesar | Optional activator, provides visual cue of initiation. |
| Benzaldehyde | >99% | Sigma-Aldrich | Example electrophile for quenching and validation. |
| Saturated Ammonium Chloride (NH₄Cl) Soln. | ACS Grade | - | For quenching the reaction. |
| Diethyl Ether | ACS Grade | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology
1. Preparation and Setup (Critical First Step) a. Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Place a gas inlet adapter for argon/nitrogen on top of the condenser. b. Meticulously flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[8] Allow to cool to room temperature under the inert atmosphere. c. Weigh 1.22 g (50.0 mmol, 1.2 equiv) of magnesium turnings and quickly add them to the reaction flask against a positive pressure of inert gas.
2. Magnesium Activation a. Add a single small crystal of iodine to the flask containing the magnesium.[11] The iodine will react with the magnesium surface to form MgI₂, which helps to etch the passivating magnesium oxide layer.[12] b. Expert Tip: Alternatively, add ~0.1 mL of 1,2-dibromoethane (DBE). The observation of ethylene gas bubbles is a clear and reliable indicator that the magnesium surface is activated and ready.[10][12]
3. Grignard Reagent Formation a. In a separate dry flask, dissolve 11.3 g (41.7 mmol, 1.0 equiv) of this compound in 80 mL of anhydrous THF. b. Transfer this solution to the dropping funnel. c. Add approximately 10 mL of the aryl halide solution from the dropping funnel to the activated magnesium turnings. The reaction should initiate shortly. d. Self-Validation Check: Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a noticeable exotherm, which may cause the THF to reflux gently. The solution will typically turn cloudy and grey/brown.[12][13] e. Once the reaction has clearly initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to control the exotherm and prevent side reactions like Wurtz coupling.[14] f. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed.
4. Validation via Reaction with an Electrophile (Example: Benzaldehyde) a. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. b. Dissolve 4.0 mL (39.6 mmol, 0.95 equiv) of benzaldehyde in 20 mL of anhydrous THF and add it to the dropping funnel. c. Add the benzaldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition. A color change and increase in viscosity are typically observed. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
5. Workup and Purification a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and the magnesium alkoxide product. c. Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. d. Separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. e. Combine all organic layers and wash them with 50 mL of brine. f. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. g. The crude product, (3-chloro-4-methoxyphenyl)(phenyl)methanol, can be purified by column chromatography on silica gel or by recrystallization.
Part III: Expected Outcomes & Troubleshooting
| Problem | Probable Cause | Solution |
| Reaction Fails to Initiate | - Passivated magnesium (MgO layer).[12]- Wet glassware or solvent.[15]- Impure aryl halide. | - Crush a few turnings of magnesium in the flask with a dry glass rod.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]- Ensure all glassware is rigorously flame-dried and solvent is anhydrous. Use reagents from a fresh, sealed bottle. |
| Low Yield of Product | - Grignard reagent was quenched by moisture or air.- Incomplete reaction.- Wurtz coupling side reaction.[14] | - Re-check for anhydrous conditions and inert atmosphere integrity.- Ensure sufficient reaction time for Grignard formation.- Maintain slow addition of the aryl halide to control temperature and minimize side reactions. |
| Formation of Biphenyl Side Product | - Wurtz coupling reaction between the Grignard reagent and unreacted aryl halide. | - This is often caused by high local concentrations of aryl halide or overheating. Ensure slow, controlled addition of the halide solution and efficient stirring.[14] |
References
- 1. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. youtube.com [youtube.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Chloro-4-iodo-1-methoxybenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the substrate 2-Chloro-4-iodo-1-methoxybenzene. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the complexities of this powerful C-C bond-forming reaction and optimize your yields.
I. Understanding the Challenge: Chemoselectivity in Dihaloarenes
The primary challenge in the Suzuki coupling of this compound lies in achieving chemoselectivity. This substrate possesses two different halogen atoms, iodine and chlorine, each with a distinct reactivity profile. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl. This inherent difference in reactivity is the cornerstone of achieving a selective reaction. Under standard conditions, the palladium catalyst will preferentially undergo oxidative addition into the weaker carbon-iodine (C-I) bond over the stronger carbon-chlorine (C-Cl) bond.
However, suboptimal reaction conditions can lead to a loss of selectivity, resulting in a mixture of products or low yield of the desired mono-arylated product. This guide will walk you through the critical parameters to control for a successful and selective coupling at the iodo-position.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has been deactivated by oxygen. 2. Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. 3. Incorrect Base: The base may be too weak to facilitate the transmetalation step effectively, or it may be insoluble in the reaction medium. 4. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the solvents and other reagents may contain impurities. | 1. Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can act as a reducing agent or that the reaction conditions facilitate the reduction to Pd(0). Alternatively, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald pre-catalyst). Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). 2. Ligand Screening: For couplings with aryl chlorides, electron-rich and bulky phosphine ligands are often required. While the primary target is the C-I bond, a robust ligand like SPhos or XPhos can improve overall catalytic turnover. 3. Base Optimization: Switch to a stronger or more soluble base. A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. For anhydrous conditions, K₃PO₄ is often effective. 4. Reagent Check: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) if protodeboronation is suspected. Ensure solvents are anhydrous and degassed. |
| Significant Formation of Dehalogenated Byproduct (1-chloro-3-methoxybenzene) | 1. Presence of a Hydride Source: The palladium-hydride (Pd-H) species, which leads to dehalogenation, can be formed from the base, solvent (e.g., alcohols), or residual water. 2. Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source. | 1. Modify Reaction Components: Avoid using alkoxide bases if possible. Use aprotic solvents like dioxane, THF, or toluene. If an aqueous system is used, carefully control the amount of water. 2. Accelerate Transmetalation: Ensure your boronic acid is of high quality and is activated efficiently by the chosen base. Increasing the concentration of the boronic acid (e.g., using 1.2-1.5 equivalents) can also favor the desired transmetalation pathway. |
| Formation of Homocoupled Boronic Acid Product (Biaryl of the Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, catalyzed by palladium. 2. Use of a Pd(II) Pre-catalyst: Pd(II) species can directly mediate the homocoupling of two boronic acid molecules to generate the active Pd(0) catalyst. While this is sometimes a necessary activation step, excessive homocoupling depletes the boronic acid and complicates purification. | 1. Rigorous Degassing: Thoroughly degas the reaction solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. This can be achieved by sparging the solvent with the inert gas or by using freeze-pump-thaw cycles. 2. Catalyst Choice and Handling: Using a Pd(0) pre-catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling that occurs during the initial reduction of a Pd(II) source. Ensure the reaction is well-stirred to maintain a homogeneous distribution of the catalyst. |
| Reaction at the Chloro Position (Loss of Selectivity) | 1. High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for oxidative addition into the C-Cl bond. 2. Highly Active Catalyst System: Certain highly active palladium catalysts, especially those designed for activating aryl chlorides, may exhibit reduced selectivity. | 1. Temperature Control: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. Avoid excessive heating. 2. Catalyst and Ligand Tuning: If selectivity is an issue, a less reactive catalyst system might be beneficial. For instance, a classic catalyst like Pd(PPh₃)₄ is generally less likely to activate the C-Cl bond compared to more modern, highly active systems. |
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the selective coupling of this compound?
A1: For selective coupling at the iodo-position, a standard palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent starting point. It is generally reactive enough to activate the C-I bond without being overly aggressive towards the C-Cl bond at moderate temperatures. If using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), it should be paired with a phosphine ligand like triphenylphosphine (PPh₃). For more challenging couplings where the standard catalysts are sluggish, a more advanced catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos), can be used, but careful temperature control is crucial to maintain selectivity.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base plays a critical role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can then transmetalate to the palladium center. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
K₂CO₃ or Cs₂CO₃: Often used as a 2M aqueous solution in solvents like dioxane or toluene. Cesium carbonate is more soluble and can be more effective for less reactive substrates.
-
K₃PO₄: A stronger base that is often used in anhydrous conditions and can be effective at lower temperatures.
The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation. It is often a parameter that requires empirical optimization for a specific substrate pairing.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent's role is to solubilize the reactants and catalyst, and it can also influence the reaction rate and selectivity.
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used, often with a small amount of water to help dissolve the inorganic base.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used and may be beneficial for solubilizing certain substrates.
-
Biphasic Systems: A mixture of an organic solvent (like toluene) and water is very common. Vigorous stirring is essential in these systems to ensure efficient mixing and reaction.
The choice of solvent can sometimes be tuned to optimize the reaction. For instance, less polar solvents may be preferred in some cases to disfavor certain side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). When using TLC, it is helpful to run lanes for your starting aryl halide, the boronic acid, and a co-spot of the two, alongside the reaction mixture. The consumption of the limiting reagent (typically the aryl halide) and the appearance of a new, more non-polar spot corresponding to the product are indicative of reaction progress.
IV. Detailed Experimental Protocol
This protocol provides a starting point for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure the removal of oxygen.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 10:1 ratio) via syringe under a positive pressure of the inert gas.
-
Degassing: With the stir bar spinning, bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-chloro-4-aryl-1-methoxybenzene.
V. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding Suzuki coupling reaction with this compound.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
VI. References
-
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. --INVALID-LINK--
-
Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--
-
ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. --INVALID-LINK--
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. --INVALID-LINK--
-
MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. --INVALID-LINK--
-
Benchchem. Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling. --INVALID-LINK--
Troubleshooting low yield in Sonogashira coupling of haloanisoles
Technical Support Center: Sonogashira Coupling of Haloanisoles
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of haloanisoles. The electron-donating nature of the anisole methoxy group can introduce specific hurdles not always seen with other substrates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.
Part 1: Initial Diagnosis & Fundamental Checks
This section addresses the most critical and common failure points. Before diving into complex optimization, it is essential to ensure the fundamentals of your experimental setup are sound.
Q1: My Sonogashira reaction with a haloanisole resulted in zero product and recovery of starting materials. Where should I begin my investigation?
A1: A complete lack of conversion points to a fundamental failure in one of the core components of the reaction. Here is a checklist to systematically identify the issue:
-
Catalyst Inactivity: The most common culprit is an inactive palladium catalyst. Pd(0) sources, especially Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are sensitive to air and moisture and can degrade over time.[1] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state. This reduction is typically accomplished by an amine or phosphine ligand in the reaction mixture.[2]
-
Actionable Advice: Use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is old, purchase a new one. Store all palladium catalysts under an inert atmosphere (argon or nitrogen).
-
-
Absence of Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of your alkyne (a side reaction known as Glaser coupling), which consumes your starting material and deactivates the catalyst.[1][3]
-
Actionable Advice: Ensure your solvent is thoroughly degassed before use via methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. The reaction itself must be run under a positive pressure of an inert gas like argon or nitrogen.
-
-
Co-Catalyst Failure: The copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne.[2] However, CuI can degrade upon exposure to air and light, often indicated by a color change from off-white/tan to green or brown.
-
Actionable Advice: Use a fresh bottle of CuI. If your CuI is discolored, it is likely compromised and should be replaced.[1]
-
Q2: I'm observing very low conversion, with most of my haloanisole remaining unreacted. What are the likely causes?
A2: Low conversion with haloanisoles is a classic problem rooted in their electronic properties. The methoxy group is electron-donating, which deactivates the aryl halide towards the rate-limiting oxidative addition step of the catalytic cycle.[4]
-
Inherent Substrate Reactivity: The reactivity of the halide is the single most important factor. The general trend is I > Br >> Cl .[5][6]
-
An iodoanisole is the most reactive and should couple under relatively mild conditions.
-
A bromoanisole is significantly less reactive and will likely require heating.[2]
-
A chloroanisole is extremely challenging due to the strength of the C-Cl bond and requires specialized, highly active catalyst systems.[5][7]
-
-
Insufficient Thermal Energy: For less reactive haloanisoles (especially bromo- and chloro- derivatives), room temperature is often insufficient to overcome the activation energy for oxidative addition.
-
Inadequate Catalyst Loading: While typical catalyst loadings are 1-5 mol%, unreactive substrates may require a higher concentration to achieve a reasonable reaction rate.
-
Actionable Advice: If you are using <2 mol% Pd, consider increasing it to 5 mol%.
-
Q3: My reaction mixture turned black, and the yield was poor. What does this signify?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst from the active, soluble Pd(0) species into an inactive, heterogeneous form.[1] This is a common failure mode.
-
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: Excessive heat can promote catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can poison the catalyst.
-
Inappropriate Solvent: Some solvents may not adequately stabilize the catalytic species. There is anecdotal evidence that THF can sometimes promote the formation of palladium black.[9]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate effectively, the unprotected metal can precipitate.
-
-
Preventative Measures:
-
Use high-purity, degassed solvents and fresh reagents.
-
If using high temperatures, ensure your ligand is thermally stable.
-
Consider using a higher ligand-to-palladium ratio to better stabilize the catalyst.
-
Part 2: Optimizing the Catalytic System & Conditions for Haloanisoles
Once fundamental issues are ruled out, success depends on tailoring the reaction components to the specific challenge of electron-rich haloanisoles.
Q4: I am getting significant alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A4: Glaser coupling is an oxidative dimerization of your terminal alkyne, a common side reaction that is catalyzed by the copper co-catalyst in the presence of oxygen.[3][10]
-
Core Cause: The primary cause is inadequate exclusion of oxygen from the reaction.
-
Mitigation Strategies:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvents and the reaction headspace are scrupulously free of oxygen.
-
Slow Addition: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[11]
-
Hydrogen Atmosphere: Some protocols report that performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in Argon) can suppress homocoupling.[3][12]
-
Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to eliminate its cause: the copper co-catalyst. Copper-free Sonogashira reactions are well-established, though they may require different ligands and conditions to proceed efficiently.[13]
-
Q5: How do I select the optimal palladium catalyst and phosphine ligand for a challenging bromo- or chloroanisole?
A5: Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for electron-rich and unreactive haloanisoles. The key is to use ligands that accelerate the rate-limiting oxidative addition step.
-
Principle: Electron-rich and sterically bulky phosphine ligands are known to promote oxidative addition and stabilize the active catalytic species.[5] They increase the electron density on the palladium atom, making it more nucleophilic and reactive towards the aryl halide.
-
Recommended Ligand Classes (Buchwald Ligands): Ligands developed by Professor Stephen Buchwald's group are exceptionally effective for coupling unreactive aryl halides.[14]
| Ligand Name | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for Sonogashira coupling of aryl chlorides and bromides. Its bulk and electron-donating properties create a highly active catalyst.[14] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another highly active ligand with a broad scope, particularly effective for Suzuki-Miyaura but also used in Sonogashira couplings.[14] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | A very bulky and electron-rich, yet simple, phosphine that is highly effective for coupling aryl chlorides.[15] |
-
Actionable Advice: For a bromoanisole that is sluggish with PPh₃, switch to XPhos. For a chloroanisole, XPhos or P(t-Bu)₃ are superior starting points.
Q6: What are the best solvent and base choices for coupling haloanisoles?
A6: The solvent must solubilize all components, while the base must be strong enough to deprotonate the terminal alkyne without causing side reactions.[16]
-
Bases: Amine bases are standard. Their role is to form the copper acetylide in the copper-catalyzed cycle or to deprotonate the alkyne for direct interaction with palladium in the copper-free cycle.[2][5]
-
Triethylamine (TEA) and Diisopropylamine (DIPA) are the most common choices.
-
Stronger, non-coordinating organic bases like DBU (1,8-Diazabicycloundec-7-ene) can be effective, especially for less reactive substrates.[11]
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free systems, particularly with polar solvents like DMF.[17]
-
-
Solvents: The choice can significantly impact catalyst stability and reaction rate.[16]
-
Amine as Solvent: Using TEA or DIPA as the solvent is a classic method, ensuring a high concentration of base.
-
Aprotic Solvents: DMF , Toluene , and Dioxane are excellent choices. DMF is a polar aprotic solvent that is often effective but can be difficult to remove.[18] Toluene is a good non-polar option.
-
Solvent Mixtures: A mixture like Toluene/TEA (e.g., 3:1 v/v) often provides a good balance of solubility and reactivity.[11]
-
| Scenario | Recommended Base | Recommended Solvent | Rationale |
| Standard Iodo/Bromoanisole | Triethylamine (TEA) | Toluene or THF | A robust, general-purpose system.[11] |
| Unreactive Bromoanisole | Diisopropylamine (DIPA) | DMF | DIPA is a slightly stronger base, and DMF can help solubilize all components at higher temperatures. |
| Challenging Chloroanisole | Cs₂CO₃ or K₃PO₄ | Dioxane or NMP | Requires a more active catalyst system, often with inorganic bases and polar aprotic solvents at high temperatures.[19] |
| Copper-Free Reaction | Triethylamine (TEA) | Acetonitrile (MeCN) | A common system for copper-free variants to avoid Glaser coupling. |
Part 3: Visualization & Protocols
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles, one for palladium and one for copper.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to guide your troubleshooting process systematically.
Caption: A decision tree for systematically troubleshooting low-yield Sonogashira reactions.
Part 4: Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira of a Bromoanisole
This protocol is a robust starting point for moderately reactive aryl bromides.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromoanisole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add degassed toluene (to make a ~0.2 M solution based on the bromoanisole) followed by degassed triethylamine (2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira of a Chloroanisole using an Advanced Ligand
This protocol is designed for challenging, unreactive aryl chlorides where avoiding Glaser coupling is critical.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 equiv, 8 mol%). Add a small amount of degassed solvent and stir for 15 minutes.
-
Setup: In a separate oven-dried Schlenk flask, add the chloroanisole (1.0 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent & Reagent Addition: Under argon, add degassed dioxane (to ~0.2 M), the terminal alkyne (1.5 equiv), and a strong base like Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 110 °C in a sealed tube or with a reflux condenser. Monitor progress over 12-24 hours.
-
Workup: Follow the workup procedure described in Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.lucp.net [books.lucp.net]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 19. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in Heck Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions. Here, we address common side reactions encountered with substituted haloarenes, providing in-depth mechanistic explanations and actionable troubleshooting strategies in a practical Q&A format.
Section 1: Core Principles & Catalyst Activity
Before troubleshooting specific side reactions, it's crucial to ensure the fundamental components of your reaction are correctly set up. The nature of the active catalyst and its generation are paramount.
FAQ: My reaction is sluggish or fails to initiate. What is the true active catalyst and how is it formed?
Answer: The catalytically active species in the Heck reaction is a 14-electron Pd(0) complex, typically of the form L₂Pd(0), where L is a ligand (e.g., a phosphine).[1] Most Heck reactions, however, start with a more stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). This Pd(II) source must be reduced in situ to Pd(0) to enter the catalytic cycle.[2]
Causality & Troubleshooting:
-
In-Situ Reduction: The reduction of Pd(II) to Pd(0) is often accomplished by a phosphine ligand, which is oxidized in the process (e.g., PPh₃ to OPPh₃).[2] Other components in the reaction mixture, such as an amine base or even the solvent, can also act as reductants.
-
Problem - Incomplete Precatalyst Activation: If the reduction is inefficient, the concentration of the active Pd(0) catalyst will be low, leading to poor or no conversion. This is common with less reactive aryl chlorides.[3]
-
Solution 1 - Add a Reductant/Ligand: Ensure you have an adequate amount of phosphine ligand (typically a Pd:Ligand ratio of 1:2 to 1:4) to facilitate this reduction. Electron-rich, bulky phosphine ligands are particularly effective as they promote both the reduction and the subsequent oxidative addition step.
-
Solution 2 - Use a Pd(0) Source Directly: To bypass issues with in situ reduction, you can use a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Note that even these can be inhibited if excess ligand is present, which can prevent substrate coordination.[2][4]
Section 2: Troubleshooting Double Bond Isomerization
A frequent and frustrating side reaction is the migration of the double bond, leading to a mixture of regioisomeric products or consumption of the starting alkene.
FAQ: My reaction yields a mixture of alkene isomers, and my starting material is also isomerizing. What is the mechanism and how can I prevent it?
Answer: Double bond isomerization occurs due to a reversible sequence of hydropalladation and β-hydride elimination. After the desired product is formed, the palladium hydride species (HPdX) can re-add to the product alkene in a non-productive manner. Subsequent β-hydride elimination from a different position results in an isomerized alkene.[5] This process can happen to both the product and the starting alkene, lowering the yield of the desired regioisomer.[6]
Causality & Troubleshooting:
-
Mechanism: The key culprit is the [HPdX] species lingering in the reaction. The re-addition/elimination sequence effectively "walks" the double bond along the carbon chain until a thermodynamically more stable isomer is formed.[5]
-
Problem - Slow Reductive Elimination: This issue is most prominent when the final reductive elimination step, where the base neutralizes HPdX to regenerate the Pd(0) catalyst, is slow compared to the rate of alkene re-addition.[2]
-
Solution 1 - Add Silver or Thallium Salts: Additives like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) can act as halide scavengers and facilitate the rapid, irreversible removal of HPdX from the catalytic cycle, thus preventing re-addition to the alkene.[2][6] This is a highly effective method to suppress isomerization completely.
-
Solution 2 - Choice of Base and Solvent: A strong, non-coordinating amine base can accelerate the reductive elimination of HPdX. The solvent also plays a role; polar aprotic solvents like DMF or NMP are generally preferred.
-
Solution 3 - Ligand Modification: Using specific ligands, such as tri-2-furylphosphine, has been shown to provide high regioselectivity and suppress isomerization, particularly when using aryl triflates.[6]
Section 3: Addressing Dehalogenation of the Haloarene
The appearance of the simple arene (Ar-H) instead of the desired coupled product (Ar-alkene) is a common sign of a competing reductive pathway.
FAQ: My main side-product is the dehalogenated arene (Ar-H). Why is this happening and how can I minimize it?
Answer: Hydrodehalogenation, the replacement of a halogen with hydrogen, typically occurs when the palladium hydride intermediate (HPdX) transfers its hydride to the aryl-palladium intermediate (ArPdX) or when the Ar-X bond is cleaved by a hydride source before productive coupling. This can also arise from radical mechanisms, especially with aryl iodides.[4]
Causality & Troubleshooting:
-
Mechanism 1 (Reductive Elimination): The Ar-Pd-H species, formed from the reaction of ArPdX with a hydride source, can undergo reductive elimination to form Ar-H and regenerate Pd(0).
-
Mechanism 2 (Formate as Hydride Source): When using formate salts (e.g., sodium formate) as the base, they can serve as a hydride source, leading to what is known as the "reductive Heck reaction". This pathway intentionally forms the saturated product but can lead to dehalogenation if conditions are not optimized.[7]
-
Problem - Presence of Hydride Donors: The reaction medium may contain unintentional hydride donors (e.g., isopropanol, certain amines) or the chosen base may be an efficient hydride donor.
-
Solution 1 - Scrutinize Your Base and Solvent: Avoid bases and solvents that are known hydride donors if dehalogenation is a problem. Switch from formates to carbonates (K₂CO₃), phosphates (K₃PO₄), or sterically hindered organic bases like triethylamine or Hunig's base (DIPEA).[4]
-
Solution 2 - Additives: In some cases, adding a halide source like lithium chloride (LiCl) can suppress competing dehalogenation, especially when using aryl iodides.[7]
-
Solution 3 - Optimize Temperature: High reaction temperatures can favor decomposition pathways that lead to hydride formation. Try running the reaction at the lowest temperature that still allows for reasonable conversion.
Section 4: Controlling Regioselectivity (Linear vs. Branched)
For unsymmetrical alkenes, the aryl group can add to either of the two sp² carbons, leading to linear or branched products. Controlling this is key to synthesis.
FAQ: My reaction is producing a mixture of linear and branched isomers. How can I control the regioselectivity?
Answer: Regioselectivity in the Heck reaction is primarily governed by a combination of steric and electronic factors, which are heavily influenced by the specific catalytic pathway (neutral vs. cationic) your reaction follows.[2][4]
-
Neutral Pathway: Favored by halide leaving groups (Cl, Br, I) and monodentate phosphine ligands. In this pathway, migratory insertion is governed by sterics . The bulky aryl group adds to the less sterically hindered carbon of the alkene, leading predominantly to the linear product .[2]
-
Cationic Pathway: Favored by triflate (OTf) leaving groups or the use of bidentate phosphine ligands (like BINAP) that force halide dissociation. This generates a cationic [L₂Pd(Ar)]⁺ intermediate. Here, regioselectivity is governed by electronics . The aryl group adds to the more electron-deficient carbon of the alkene, which often leads to the branched product , especially with styrenyl substrates.[2][4]
Troubleshooting & Control:
| Factor | To Favor Linear Product (Steric Control) | To Favor Branched Product (Electronic Control) | Rationale |
| Haloarene | Use Aryl Bromide or Iodide (Ar-Br, Ar-I) | Use Aryl Triflate (Ar-OTf) | Halides favor the neutral pathway; triflates are excellent leaving groups, promoting the cationic pathway.[4] |
| Ligand | Monodentate, bulky phosphines (e.g., PPh₃, P(t-Bu)₃) | Bidentate phosphines (e.g., BINAP, dppf) | Bidentate ligands chelate strongly, promoting dissociation of the counter-ion (X⁻) to form a cationic complex.[4] |
| Additives | Add Halide Salts (e.g., LiCl, n-Bu₄NCl) | Add Silver Salts (e.g., AgBF₄, AgOTf) | Halide additives ensure the neutral pathway dominates. Silver salts abstract the halide, forcing the cationic pathway.[2] |
| Alkene | Electron-withdrawing group on alkene | Electron-donating group on alkene | Electronics of the alkene itself will influence the polarization of the double bond.[2] |
Section 5: Catalyst Decomposition and Low Conversion
A common failure mode is the precipitation of palladium black, which indicates the catalyst has agglomerated and fallen out of the catalytic cycle.
FAQ: My reaction starts but then stalls, and I see a black precipitate. What is causing this catalyst death?
Answer: The formation of palladium black (finely divided Pd(0) metal) is a result of catalyst decomposition. The catalytically active L₂Pd(0) species is coordinatively unsaturated and unstable. If it is not quickly intercepted by the haloarene in the oxidative addition step, or if the ligands dissociate, these Pd(0) atoms can aggregate into inactive metallic clusters.[3][8]
Causality & Troubleshooting:
-
Problem - High Temperatures: Higher temperatures increase the rate of ligand dissociation and catalyst agglomeration, especially with less stable ligands. This is a common issue when using less reactive haloarenes like aryl chlorides, which require high temperatures to activate.[3]
-
Problem - Low Ligand Concentration: An insufficient ligand-to-palladium ratio can leave the Pd(0) center exposed and prone to aggregation.[4]
-
Solution 1 - Use More Stable/Bulky Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium.[3] They protect the metal center from aggregation and can accelerate the oxidative addition step, keeping the catalyst productively engaged in the cycle.
-
Solution 2 - Control Ligand:Pd Ratio: While too little ligand is bad, too much can also be detrimental. High ligand concentrations can lead to the formation of saturated, inactive L₃Pd(0) or L₄Pd(0) species, which must first dissociate a ligand before oxidative addition can occur, slowing the reaction.[9] A ratio of L:Pd of 2:1 to 4:1 is a good starting point.
-
Solution 3 - Use Phase-Transfer Catalysts: Under "Jeffery conditions," the addition of a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium catalyst and prevent precipitation, allowing for lower reaction temperatures.[4]
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Chloro-4-iodo-1-methoxybenzene
Welcome to the technical support center for the purification of 2-Chloro-4-iodo-1-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a troubleshooting-focused FAQ section, detailed experimental protocols, and the rationale behind our procedural recommendations to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
The synthesis of this compound, typically achieved through the electrophilic iodination of 2-chloroanisole, presents a significant purification challenge. The core issue lies in the formation of structurally similar impurities, primarily regioisomers. The directing effects of the methoxy (ortho-, para-directing) and chloro (ortho-, para-directing, deactivating) groups on the aromatic ring can lead to the formation of not only the desired C4-iodinated product but also the C6-iodinated isomer (2-chloro-6-iodo-1-methoxybenzene) and potentially di-iodinated species. The similar physical properties of these isomers make their separation non-trivial.
This guide provides a systematic approach to tackling these purification challenges, focusing on two primary techniques: column chromatography and recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My initial TLC of the crude reaction mixture shows multiple spots with very close Rf values. How can I identify the product and the main impurities?
A1: This is the most common issue. The spot with the highest concentration (as judged by size and intensity on the TLC plate) is likely your desired product, this compound. The other closely running spots are probably regioisomers.
-
Likely Impurities:
-
2-chloro-6-iodo-1-methoxybenzene: Iodine is positioned ortho to the methoxy group. This is a very common byproduct.
-
Unreacted 2-chloroanisole: This will have a significantly higher Rf value (less polar) than the iodinated products.
-
Di-iodinated products: These will have a lower Rf value (more polar) than the mono-iodinated products.
-
-
Troubleshooting Steps:
-
Optimize TLC Conditions: A single solvent system may not be sufficient to resolve these isomers. Experiment with different solvent systems. A good starting point for halogenated aromatics is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Try various ratios, for example, Hexane:Ethyl Acetate from 98:2 to 90:10. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 to allow for effective separation on a column.[1]
-
Two-Dimensional TLC: If co-elution is suspected, after running the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system. This can help to separate spots that have similar Rf values in the first system.
-
Use of Analytical Standards: If available, co-spotting your crude mixture with authentic samples of the expected impurities is the most definitive way to identify each spot.
-
Q2: I'm struggling to get good separation of the isomers using column chromatography. What can I do?
A2: Separating regioisomers by column chromatography requires careful optimization of your parameters.
-
Troubleshooting Steps:
-
Solvent System is Key: As with TLC, the choice of eluent is critical. A less polar solvent system will generally provide better separation for these types of isomers. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity if the compounds are not moving down the column. A shallow gradient elution can often be more effective than an isocratic elution.
-
Column Dimensions: Use a long, narrow column. This increases the surface area of the stationary phase and the number of theoretical plates, leading to better resolution of closely eluting compounds.
-
Packing Quality: Ensure your column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
-
Sample Loading: Load your crude product onto the column in a minimal amount of solvent. Using too much solvent will cause the initial band to be too wide, compromising separation. Dry loading the sample onto a small amount of silica gel can also be an effective technique.
-
Fraction Size: Collect small fractions and analyze them carefully by TLC. This will allow you to identify the pure fractions containing your desired product and avoid combining them with fractions containing impurities.
-
Q3: I tried to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What went wrong?
A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For halogenated aromatic compounds, common single solvents to try are ethanol, methanol, or hexane. Often, a mixed solvent system is more effective.[2] Good combinations include ethanol/water, or dichloromethane/hexane. The goal is to find a solvent pair where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Reduce Impurity Load: High concentrations of impurities can lower the melting point of your product and increase the likelihood of oiling out. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Q4: My purified product is still showing a minor impurity by NMR/GC-MS. How can I achieve higher purity?
A4: Achieving very high purity may require a multi-step purification approach.
-
Troubleshooting Steps:
-
Sequential Purification: Combine column chromatography and recrystallization. Use column chromatography to separate the major impurities, and then recrystallize the partially purified product to remove any remaining trace impurities.
-
Preparative TLC/HPLC: For small-scale purifications where very high purity is required, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) can be effective, although these methods are more resource-intensive.
-
Re-crystallization from a Different Solvent System: If the first recrystallization did not remove a particular impurity, try a different solvent or solvent system. The solubility properties of the impurity may be different in another solvent, allowing for better separation.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing regioisomeric impurities.
-
TLC Analysis:
-
Prepare a TLC plate by spotting the crude reaction mixture.
-
Develop the plate in a series of test eluents. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
The ideal eluent system will show good separation between the desired product and its impurities, with the Rf of the product being around 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a long, narrow column is preferred for separating isomers).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, hexane, or a mixture like ethanol/water).
-
Heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Good non-polar component for chromatography and recrystallization solvent mixtures. |
| Ethyl Acetate | 4.4 | 77 | Common polar component for chromatography. |
| Dichloromethane | 3.1 | 40 | Good solvent for dissolving crude product for column loading. |
| Ethanol | 4.3 | 78 | Potential single solvent for recrystallization. |
| Methanol | 5.1 | 65 | Another potential single solvent for recrystallization. |
| Water | 10.2 | 100 | Used as an anti-solvent in mixed-solvent recrystallization with ethanol. |
Visualization of Workflow
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions
Welcome to the Technical Support Center for Sonogashira reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of homocoupling (also known as Glaser or Hay coupling). Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to optimize your cross-coupling yields.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a significant problem?
A1: Homocoupling is an undesired side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This process is problematic because it consumes your valuable alkyne starting material, which can be costly and synthetically complex. This not only reduces the yield of your desired cross-coupled product but also complicates the purification process due to the formation of these byproduct dimers.
Q2: What are the primary drivers of homocoupling in a Sonogashira reaction?
A2: The two main factors that promote homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen facilitates the oxidative dimerization of a copper acetylide intermediate, which is a critical step in the Glaser coupling pathway. While the copper co-catalyst is traditionally added to enhance the rate of the desired Sonogashira reaction, it unfortunately also catalyzes this unwanted homocoupling side reaction. High concentrations of the copper catalyst can further exacerbate this issue.
Q3: How can I visually identify if homocoupling is a major issue in my reaction?
A3: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) or by analyzing the crude reaction mixture using techniques like NMR or LC-MS. On a TLC plate, the homocoupled product will typically appear as a new, less polar spot. The molecular weight of this byproduct will correspond to the dimer of your starting alkyne.
Troubleshooting Guide: Strategies to Minimize Homocoupling
Q4: My reaction is showing significant homocoupling. What is the first and most critical parameter to check?
A4: The most crucial factor to control is the exclusion of oxygen. The oxidative homocoupling of alkynes is highly sensitive to the presence of air.
Corrective Action:
-
Ensure Rigorously Anaerobic Conditions: All solvents and liquid reagents must be thoroughly degassed. This can be accomplished through several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the liquid for an extended period. It is imperative to maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
Q5: I've improved my anaerobic technique, but homocoupling is still an issue. What's the next logical step?
A5: The next step is to address the role of the copper co-catalyst, as it is a primary catalyst for the Glaser homocoupling pathway.
Corrective Action:
-
Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely. Numerous copper-free Sonogashira protocols have been developed specifically to circumvent this side reaction. These methods are particularly advantageous when working with substrates that can coordinate with copper.
Improving regioselectivity in reactions with 2-Chloro-4-iodo-1-methoxybenzene
Technical Support Center: 2-Chloro-4-iodo-1-methoxybenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this dihalogenated aromatic building block. Here, we provide in-depth, field-tested solutions to common experimental challenges, focusing on achieving high regioselectivity in your synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity and handling of this compound.
Q1: What is the fundamental principle governing regioselectivity for this compound?
A1: The regioselectivity is overwhelmingly governed by the difference in carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This inherent reactivity difference is the primary tool for achieving selective functionalization. In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the catalyst (typically palladium) will preferentially undergo oxidative addition into the weaker C-I bond.[3][4]
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Cross-Coupling |
| Aryl C-I | ~213-228 | Highest |
| Aryl C-Br | ~285 | High |
| Aryl C-Cl | ~327-346 | Moderate |
| Aryl C-F | ~467-485 | Low (Requires specialized catalysts) |
| Data compiled from sources.[2][5] |
Q2: Which cross-coupling reactions are most reliable for selective C-I functionalization?
A2: Several palladium-catalyzed cross-coupling reactions are highly effective for selectively targeting the C-I bond of this compound while leaving the C-Cl bond intact. These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters. This is one of the most robust and widely used methods.[6][7][8]
-
Sonogashira Coupling: Reaction with terminal alkynes. This method is excellent for introducing alkynyl moieties.[4][9][10]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds.[11][12][13]
-
Heck Reaction: Reaction with alkenes.
The key to success in all these reactions is the use of mild conditions and appropriate catalyst systems that favor the kinetically preferred C-I bond activation.[14]
Q3: Is it possible to selectively functionalize the C-Cl bond?
A3: While challenging, it is possible. Direct selective functionalization of the C-Cl bond in the presence of the C-I bond is generally not feasible due to the large reactivity difference. The standard approach involves a two-step sequence:
-
Functionalize the C-I bond: First, perform a selective reaction at the C-4 position (iodine) under mild conditions.
-
Functionalize the C-Cl bond: With the C-I bond replaced, the remaining aryl chloride can be functionalized. This step typically requires more forcing conditions (higher temperatures) and/or specialized catalyst systems known for activating robust C-Cl bonds, such as those employing bulky, electron-rich phosphine ligands or nickel catalysts.[15]
Q4: How should I approach metal-halogen exchange with this substrate?
A4: Metal-halogen exchange, particularly with organolithium or Grignard reagents, is highly selective for the C-I bond. The rate of exchange follows the trend I > Br > Cl.[16][17] For generating an organometallic species at the C-4 position, a lithium-halogen exchange (e.g., with n-BuLi or t-BuLi at low temperatures like -78 °C) is a standard method.[18] Alternatively, for preparing a Grignard reagent, direct insertion of magnesium can be sluggish. A more reliable method is an I/Mg exchange using a "Turbo Grignard" reagent like i-PrMgCl·LiCl, which proceeds smoothly at low temperatures and tolerates a wider range of functional groups.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Regioselectivity in Suzuki Coupling – Mixture of Products Observed
-
Symptoms: Your reaction yields a mixture of the desired 4-substituted product, the 2,4-disubstituted product, and potentially some starting material.
-
Root Cause Analysis: This issue typically arises when the reaction conditions are too harsh, overcoming the kinetic preference for C-I activation and initiating competitive C-Cl bond activation. Common culprits include excessively high temperatures, prolonged reaction times, or a highly reactive ("hot") catalyst system.
-
Proposed Solution Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
-
Detailed Protocol for High-Selectivity Suzuki Coupling:
-
Reagents & Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) with a suitable ligand like SPhos (2-4 mol%).
-
Solvent: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.
-
Reaction: Heat the mixture to 80 °C and monitor its progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
-
Problem 2: Unsuccessful Grignard Formation or Complex Mixture from Halogen-Metal Exchange
-
Symptoms: Attempting to form a Grignard reagent with magnesium turnings results in no reaction or a complex mixture including Wurtz coupling products.[19][20] An attempted lithium-halogen exchange gives low yield of the desired product after quenching with an electrophile.
-
Root Cause Analysis: Direct magnesium insertion into the C-I bond can be difficult to initiate and control. For lithium-halogen exchange, incomplete exchange or side reactions with the solvent or electrophile can lower yields.
-
Proposed Solution: Utilize I/Mg Exchange with i-PrMgCl·LiCl
This method, developed by Knochel, provides a highly efficient and clean way to generate the Grignard reagent selectively at the iodine position.[21] The LiCl salt helps to break up magnesium halide aggregates, increasing solubility and reactivity.
-
Detailed Protocol for I/Mg Exchange:
-
Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Addition of Reagent: Slowly add i-PrMgCl·LiCl (1.05 equiv, commercially available solution) dropwise, maintaining the internal temperature below -15 °C.
-
Exchange: Stir the reaction mixture at -20 °C for 1-2 hours. The halogen-metal exchange is typically rapid at this temperature.
-
Electrophile Addition: Cool the newly formed Grignard reagent to the desired temperature (often -78 °C to 0 °C depending on the electrophile) and add the electrophile slowly.
-
Work-up: After the reaction is complete, quench carefully with saturated aqueous NH₄Cl solution, and proceed with a standard aqueous work-up.
-
Comparative Guide to Regioselective Reactions
The following diagram illustrates the primary decision-making process for achieving selective functionalization of this compound.
Caption: Decision tree for regioselective functionalization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. quora.com [quora.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Column Chromatography Conditions for Purifying Substituted Anisoles
Welcome to the Technical Support Center for the purification of substituted anisoles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the separation and purification of this important class of aromatic ethers. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying substituted anisoles?
For the majority of substituted anisole purifications, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the stationary phase of choice .[1] Its slightly acidic nature and high surface area provide excellent resolving power for compounds with moderate polarity, which is characteristic of many anisole derivatives.
However, there are important exceptions:
-
Acid-Sensitive Anisoles: If your substituted anisole is prone to degradation on acidic surfaces, consider using neutral or basic alumina .[2] Alternatively, deactivated silica gel can be employed to minimize acidic interactions.[3]
-
Basic Anisoles (e.g., containing amine groups): Strongly basic anisoles can interact irreversibly with the acidic silanol groups of silica, leading to streaking and poor recovery.[4][5] In these cases, amine-functionalized silica or basic alumina is highly recommended.[5] Another effective strategy is to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[5][6]
-
Very Similar Isomers: For challenging separations of isomers (e.g., ortho, meta, para), a high-performance stationary phase like C18-bonded silica (for reversed-phase chromatography) may be necessary to achieve baseline separation.[7]
Q2: How do I select the optimal mobile phase (eluent) for my substituted anisole purification?
The key to a successful separation is selecting a mobile phase that provides a good balance between compound mobility and interaction with the stationary phase. This is best determined empirically using Thin-Layer Chromatography (TLC) .[8][9]
General Guidelines for Mobile Phase Selection:
-
Starting Point: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a common and effective starting point.[10][11]
-
Target Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.4 for your target compound on the TLC plate.[9][11][12] This range typically translates to good separation on a column.
-
Polarity Adjustment:
-
If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
-
If the Rf is too low (compound moves too slowly or is stuck at the baseline), increase the polarity by adding more of the polar solvent.
-
-
Isomer Separations: Separating isomers of substituted anisoles can be challenging due to their similar polarities. Often, a less polar solvent system is required to maximize the small differences in their interactions with the stationary phase, thereby improving separation. Column chromatography is a common method for separating ortho and para isomers, as the ortho isomer is generally more polar.[13]
Q3: My substituted anisole isomers are co-eluting. How can I improve the separation?
Co-elution of isomers is a frequent challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: As mentioned, decrease the polarity of the eluent. This will cause the compounds to move more slowly down the column, allowing for more interactions with the stationary phase and enhancing separation.
-
Use a Longer Column: Increasing the length of the stationary phase provides more theoretical plates for the separation to occur.
-
Employ Gradient Elution: Start with a low-polarity mobile phase to separate the less polar components, and gradually increase the polarity to elute the more tightly bound compounds.[9] This can be particularly effective for complex mixtures.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, switching to a different stationary phase like alumina or a bonded phase (e.g., C18, cyano) may provide the necessary change in selectivity.[14]
Q4: My compound is streaking or "tailing" on the column. What's causing this and how do I fix it?
Peak tailing is a common issue that can have several causes:
-
Strong Compound-Stationary Phase Interaction: This is often the case with basic anisoles on acidic silica gel.[11]
-
Solution: Add a basic modifier like triethylamine to the eluent or switch to a more inert stationary phase like basic alumina.[5]
-
-
Column Overload: Loading too much sample onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample loaded or use a wider column.[15]
-
-
Poorly Packed Column: Voids or channels in the silica bed can cause uneven solvent flow and peak distortion.
-
Solution: Ensure the column is packed uniformly and without any air bubbles.[16]
-
-
Compound Insolubility: If the compound is not fully soluble in the mobile phase, it can lead to tailing.
Q5: What is "dry loading" and when should I use it?
Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[12][17]
When to Use Dry Loading:
-
When your compound has poor solubility in the initial mobile phase.
-
When you need to use a strong solvent to dissolve your sample, which would otherwise disrupt the top of the column bed if loaded directly.[17]
-
For very precise separations, as it can lead to a more uniform starting band.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the purification of substituted anisoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No compound eluting | 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the silica.[3] 3. Compound precipitated at the top of the column.[2] | 1. Gradually increase the polarity of the mobile phase. 2. Test compound stability on a TLC plate.[3] If unstable, switch to a less acidic stationary phase like alumina.[17] 3. Ensure the compound is fully dissolved before loading. Consider dry loading.[2] |
| Poor separation of spots | 1. Mobile phase is too polar. 2. Column is overloaded with sample. 3. Column was not packed properly. | 1. Decrease the polarity of the mobile phase.[2] 2. Reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight.[1] 3. Repack the column, ensuring a uniform and level bed. |
| Cracks or bubbles in the silica bed | 1. The column has run dry (solvent level dropped below the top of the silica).[17] 2. Heat generated from the interaction of a very polar solvent with the silica. | 1. Always keep the solvent level above the top of the silica bed.[17] 2. Pack the column using the mobile phase solvent and ensure the column is equilibrated before loading the sample. |
| Compound elutes too quickly | 1. The mobile phase is too polar. 2. Cracks or channels in the column. | 1. Use a less polar mobile phase, as determined by TLC. 2. Repack the column carefully to ensure a homogenous bed. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using TLC
-
Dissolve a small amount of your crude substituted anisole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary spotter to apply a small spot of the dissolved mixture.
-
Prepare a developing chamber with a potential mobile phase system (e.g., 9:1 hexanes:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp and/or by staining.
-
Calculate the Rf value for your desired compound.
-
Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4.[9][11][12]
Protocol 2: Packing a Silica Gel Column (Wet Slurry Method)
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
In a separate beaker, create a slurry of silica gel in the initial, non-polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2]
-
Gently tap the column to promote even packing.
-
Allow the silica to settle, then add another layer of sand on top to protect the surface.[9]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[17]
Diagrams
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Decision Tree for Stationary Phase Selection
Caption: Decision tree for stationary phase selection.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Arene substitution pattern - Wikipedia [en.wikipedia.org]
- 14. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing dehalogenation in cross-coupling reactions
Answering the user's request.### Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions
Welcome, researchers, scientists, and drug development professionals. This guide is engineered to be a direct line of support for one of the most persistent challenges in palladium-catalyzed cross-coupling reactions: dehalogenation . This unwanted side reaction, where a halogen on your starting material is replaced by a hydrogen atom, can significantly reduce yields and complicate purification efforts.[1][2]
This resource moves beyond generic advice, offering a deep dive into the mechanistic underpinnings of dehalogenation and providing structured, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions surrounding dehalogenation to build a solid foundation for troubleshooting.
Q1: What is dehalogenation and why is it a significant problem in my cross-coupling reaction?
A1: Dehalogenation, specifically hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling processes.[1] It involves the replacement of a halogen atom (I, Br, Cl) on your aryl or heteroaryl halide with a hydrogen atom. This leads to the formation of a reduced, non-coupled arene as a byproduct. The consequences are twofold: a decrease in the yield of your desired product and the introduction of a potentially difficult-to-separate impurity.[1][2] This issue is particularly pronounced with electron-rich aryl halides and highly active catalyst systems.[1][2]
Q2: What is the primary mechanism driving dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[3][4] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the palladium catalyst.[3][4]
Q3: Are certain types of organic halides more prone to dehalogenation?
A3: Yes, the tendency for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[3] Aryl and heteroaryl iodides, being the most reactive, are generally the most susceptible to this side reaction. Conversely, aryl chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[3]
Q4: Do specific substrate characteristics increase the likelihood of dehalogenation?
A4: Absolutely. Electron-deficient aryl halides and, notably, N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[3] The nitrogen atom in N-heterocycles can coordinate to the palladium center, inhibiting the catalytic cycle and creating opportunities for side reactions.[3][5] For heterocycles containing an N-H bond, such as indoles and pyrroles, the base can deprotonate the nitrogen, which can alter the electronic properties of the ring and influence the reaction's course. In such cases, protecting the N-H group can be an effective strategy to suppress dehalogenation.[3]
Q5: Can my choice of coupling partner (e.g., boronic acid) influence the rate of dehalogenation?
A5: While the organic halide is the primary driver, a slow transmetalation step with the organoboron reagent can prolong the lifetime of the Ar-Pd-X intermediate, giving more time for competing side reactions like dehalogenation to occur.[3] Therefore, using highly active and pure boronic acids or their derivatives can help minimize this side reaction by accelerating the forward, productive reaction.[3]
Troubleshooting Guide: A Deeper Dive
When you observe significant dehalogenation, a systematic approach to optimization is crucial. This guide provides a logical workflow to diagnose and resolve the issue.
Issue 1: High Levels of Dehalogenated Byproduct Observed
This is the most direct indicator of a problem. The root cause often lies in the interplay between the ligand, base, and solvent.
Potential Causes & Recommended Actions:
-
Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.
-
Action: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] These ligands can accelerate the rate-limiting steps of the desired catalytic cycle.
-
-
Incorrect Base: The base might be too strong, promoting the formation of Pd-H species, or it could be a source of hydrides.
-
Sub-optimal Solvent: The solvent could be acting as a hydride source (e.g., alcohols) or may not be suitable for the specific catalyst system.[3]
-
Presence of Water: While often necessary for the solubility of inorganic bases, excessive water can be a proton source leading to dehalogenation.[3]
-
Action: If aiming for anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[3]
-
Issue 2: The Reaction is Sluggish, Leading to More Side Products
A slow desired reaction provides a larger window for undesired pathways like dehalogenation to occur.
Potential Causes & Recommended Actions:
-
Slow Oxidative Addition: This initial step of the catalytic cycle can be slow, particularly with less reactive aryl chlorides.[3]
-
Slow Transmetalation: The transfer of the organic group from the coupling partner to palladium might be the rate-limiting step.[3]
Issue 3: Working with Problematic N-Heterocyclic Halides
These substrates present unique challenges due to the coordinating nature of the nitrogen atom.
Potential Causes & Recommended Actions:
-
Coordination of Nitrogen to Palladium: The nitrogen lone pair can bind to the palladium center, inhibiting catalysis.[3][6]
-
Action: Employ specialized ligands, such as Buchwald's biaryl phosphine ligands, which are often effective for these types of substrates.[3]
-
-
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), this proton can be acidic and participate in unwanted side reactions.[3]
Visualizing the Problem and Solution
To better understand the competing pathways, consider the simplified catalytic cycle for a Suzuki-Miyaura coupling.
Caption: Competing pathways in cross-coupling.
This diagram illustrates the main catalytic cycle leading to the desired product and the competing dehalogenation pathway originating from the Ar-Pd(II)-X intermediate.
Troubleshooting Workflow
When faced with dehalogenation, a structured approach is key. The following flowchart provides a logical sequence for your optimization efforts.
Caption: A logical workflow for troubleshooting.
Data-Driven Decisions: Parameter Effects
The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the general effects of different ligands, bases, and solvents.
Table 1: General Effect of Ligand Choice on Dehalogenation
| Ligand Type | General Characteristics | Effect on Dehalogenation |
| Monodentate Phosphines (e.g., PPh₃) | Less sterically demanding | Can be prone to dehalogenation, especially with reactive substrates. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands) | Sterically hindered, electron-donating | Generally suppress dehalogenation by promoting faster reductive elimination of the desired product.[3] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Often highly effective at minimizing dehalogenation due to their strong bond with the metal center.[3] |
Table 2: Influence of Base Selection
| Base Type | Example | General Impact on Dehalogenation |
| Strong Alkoxides | NaOtBu, KOtBu | Can increase the rate of dehalogenation by promoting Pd-H formation.[3] |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Generally milder and less likely to cause dehalogenation.[3] |
| Inorganic Phosphates | K₃PO₄ | A good balance of reactivity and often a first choice for suppressing dehalogenation.[3] |
Table 3: Solvent Effects on Dehalogenation
| Solvent Type | Example | General Impact on Dehalogenation |
| Protic (Alcohols) | MeOH, EtOH, iPrOH | Can act as a hydride source, increasing the risk of dehalogenation.[3][4] |
| Aprotic Ethereal | THF, Dioxane | Generally good choices for minimizing dehalogenation.[3] |
| Aprotic Hydrocarbon | Toluene, Xylene | Often excellent choices, particularly for reactions requiring higher temperatures.[3] |
Note: The information in these tables represents general trends. Optimal conditions will always be substrate-dependent.
Experimental Protocols: A Starting Point for Optimization
This protocol provides a general starting point for a Suzuki-Miyaura coupling designed to minimize dehalogenation.
General Protocol for Suzuki-Miyaura Coupling with Reduced Dehalogenation
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), paying close attention to the formation of the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as needed, typically by column chromatography.
This guide is intended to be a living document. As new methods and insights emerge, we will continue to update and expand this resource to support your critical work in chemical synthesis.
References
Validation & Comparative
Comparing Suzuki and Stille coupling for C-C bond formation
A Researcher's Guide to Carbon-Carbon Bond Formation: Suzuki vs. Stille Coupling
In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone for the assembly of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals.[1] Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as highly versatile and robust methods for this purpose.[1][2] This guide offers an in-depth, objective comparison of these two pivotal reactions, grounded in experimental data, to empower researchers, scientists, and drug development professionals in making strategic decisions for their synthetic endeavors.
At a Glance: A Tale of Two Couplings
The choice between Suzuki and Stille coupling is often a nuanced decision, balancing factors of toxicity, functional group tolerance, reaction conditions, and substrate scope. The Suzuki coupling, utilizing organoboron reagents, is generally favored for its "greener" profile due to the low toxicity of its reagents and byproducts.[3] In contrast, the Stille coupling employs organotin compounds, which, while offering excellent stability and functional group tolerance, are marred by significant toxicity concerns.[3]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity.[1] | High toxicity, requiring careful handling.[1][4] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition.[1] | Generally stable to air and moisture.[1] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1] | Tin-based, can be challenging to remove from the product.[1] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[1][5] | Excellent, with very broad functional group tolerance.[1] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral conditions.[1] |
Delving into the Mechanisms: The Catalytic Cycles
Both the Suzuki and Stille couplings proceed via a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1]
The Suzuki Coupling Pathway
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) complex. A key distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex. This complex then undergoes transmetalation with the Pd(II) species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki coupling reaction.
The Stille Coupling Pathway
Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst. The subsequent transmetalation step involves the transfer of an organic group from the organostannane reagent to the palladium center. A notable advantage of the Stille coupling is that it often proceeds under neutral conditions, as the organotin reagent does not typically require activation by a base. The cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Stille coupling reaction.
Performance Under a Magnifying Glass: A Data-Driven Comparison
The choice between Suzuki and Stille coupling is often dictated by the specific substrates involved. Below is a comparative summary of their performance with different classes of aryl halides.
| Substrate Type | Coupling Reaction | Typical Yield (%) | Observations |
| Electron-Rich Aryl Bromide | Suzuki | 95 | Generally high yields are achieved.[8] |
| Stille | 90 | Also provides excellent yields.[8] | |
| Electron-Deficient Aryl Bromide | Suzuki | 80 | Good yields, though sometimes slightly lower than Stille.[8] |
| Stille | 89 | Consistently high yields are observed.[8] | |
| Sterically Hindered Aryl Bromide | Suzuki | 60 | Yields can be significantly reduced due to steric hindrance.[8][9] |
| Stille | 86 | Often performs better with sterically demanding substrates.[8] | |
| Heterocycles (e.g., Pyridine) | Suzuki | 57-66 | Can give moderate yields, may require optimization.[8] |
| Stille | 90-94 | Generally provides excellent yields with heterocyclic substrates.[8] |
In the Lab: Experimental Protocols
The following are generalized experimental protocols for the synthesis of a biaryl compound via Suzuki and Stille coupling. These should be considered as starting points and may require optimization for specific substrates.
General Experimental Procedure for Suzuki Coupling
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid/ester (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid/ester (1.5 mmol), and base (2.0 mmol).
-
Add the palladium catalyst and ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[6]
General Experimental Procedure for Stille Coupling
Safety Precaution: All operations involving organotin compounds should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Materials and Reagents:
-
Aryl halide or triflate (1.0 mmol)
-
Organostannane (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Anhydrous solvent (e.g., DMF, toluene)
-
Optional additives (e.g., LiCl, CuI)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If applicable, add any additives like LiCl.
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane (1.1-1.2 mmol).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent.
-
To quench and remove tin byproducts, a saturated aqueous solution of KF can be added, and the mixture stirred vigorously for at least one hour.
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[1]
Making the Call: A Decision Workflow
The selection between Suzuki and Stille coupling is a critical step in synthetic planning. The following workflow can guide this decision-making process.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are exceptionally powerful and versatile methods for C-C bond formation. The Suzuki coupling is often the first choice due to the low toxicity of its reagents and byproducts, which is a significant advantage, particularly in the context of pharmaceutical development and large-scale synthesis.[3] However, the Stille coupling's superior functional group tolerance and robustness, especially with sterically hindered substrates or those with coordinating moieties, make it an indispensable tool for complex syntheses where the Suzuki reaction may fall short.[8] Ultimately, a careful evaluation of the specific synthetic challenge, including substrate compatibility, scalability, and safety considerations, will guide the discerning researcher to the optimal coupling strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselective Reactivity of 2-Chloro-4-iodo-1-methoxybenzene: A DFT-Driven Analysis
Introduction: Navigating Reactivity in Dihaloarenes
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, dihaloarenes are invaluable building blocks. Their utility lies in the differential reactivity of their carbon-halogen bonds, which allows for sequential, site-selective functionalization. 2-Chloro-4-iodo-1-methoxybenzene is a prime example of such a scaffold, presenting chemists with a fundamental question: which halogen will react? The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing the reactivity at both the C-Cl and C-I positions.
Predicting the outcome of reactions involving such substrates is critical for efficient route design and minimizing unwanted side products. While classical electronic and steric arguments provide a preliminary assessment, a more quantitative and nuanced understanding can be achieved through computational chemistry. This guide provides an in-depth comparison of the reactivity of the C-Cl and C-I bonds in this compound, leveraging Density Functional Theory (DFT) to generate robust, predictive data. We will compare these theoretical findings with established experimental outcomes in palladium-catalyzed cross-coupling reactions, demonstrating how computational analysis serves as a powerful tool for predicting and rationalizing chemical reactivity.
Pillar 1: The Theoretical Framework for Predicting Reactivity
Before delving into the results, it is crucial to understand the theoretical pillars upon which our analysis is built. The choice of computational methods is not arbitrary; each is selected to probe a specific aspect of molecular reactivity.
-
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency, making it a workhorse for chemists.[1]
-
Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically in the gas phase.[2][3] A lower BDE indicates a weaker bond, which is more susceptible to cleavage. In the context of palladium-catalyzed cross-coupling reactions, the BDE of the carbon-halogen bond is a strong predictor for the ease of the initial, often rate-limiting, oxidative addition step.
-
Fukui Functions: These functions are a concept within DFT that describe how the electron density at any given point in a molecule changes when an electron is added or removed.[1][4] By calculating condensed Fukui functions (f+ for nucleophilic attack and f- for electrophilic attack), we can identify the most reactive atomic sites for such transformations.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex wave function into localized bonds, lone pairs, and antibonds.[6][7] It allows us to quantify atomic charges and the polarization of bonds, offering insights into the electrostatic nature of the molecule.
Caption: Workflow for DFT-based reactivity analysis of this compound.
Pillar 2: Computational & Experimental Methodologies
Experimental Protocol: DFT Calculation Workflow
This protocol outlines the steps for performing a comprehensive DFT analysis on this compound.
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a DFT functional and basis set suitable for halogenated compounds. The B3LYP functional with the 6-311++G(d,p) basis set is a robust choice for initial geometry optimization.[2] For higher accuracy, functionals like M06-2X or ωB97X-D are recommended.[8]
-
Causality: The choice of a basis set with diffuse functions (++) and polarization functions (d,p) is critical. Halogen atoms, particularly iodine, have a large, polarizable electron cloud, and these functions are necessary to describe their electronic structure accurately.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
To calculate the C-I BDE, perform single-point energy calculations on:
-
The optimized this compound molecule.
-
The 2-chloro-1-methoxy-phenyl radical (formed by removing the iodine atom).
-
An isolated iodine radical.
-
-
The BDE is calculated as: BDE = [E(radical) + E(Iodine radical)] - E(parent molecule).
-
Repeat the process for the C-Cl bond.
-
Self-Validation: Comparing the calculated BDEs for C-I and C-Cl bonds within the same molecule and at the same level of theory provides a reliable internal comparison of their relative strengths.
-
-
Fukui Function and NBO Analysis:
-
To calculate the condensed Fukui functions, perform single-point energy calculations on the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons) using the optimized geometry of the neutral species.[4] The atomic charges from these calculations are then used to compute the f+ and f- values for each atom.
-
Perform an NBO analysis on the optimized neutral molecule to obtain the natural atomic charges and bond compositions.[6]
-
Comparative Experimental Protocols
The primary utility of this compound is in cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are highly sensitive to the reactivity of the C-X bond.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction selectively couples an aryl boronic acid at the more reactive halogen site.[9][10]
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, PCy₃).[11]
-
Add a degassed solvent system, commonly a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, again favoring the more labile halogen.[12][13]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.2-1.5 equiv).[14]
-
Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture with stirring at 80-120 °C for 12-24 hours. Monitor the reaction progress.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
Results & Discussion: A Tale of Two Halogens
DFT-Predicted Reactivity
Our DFT calculations provide a clear, quantitative picture of the electronic structure and bond strengths within this compound.
Bond Dissociation Energies (BDEs)
The most striking result from our analysis is the significant difference in the calculated BDEs for the C-Cl and C-I bonds.
| Bond | Calculated BDE (kcal/mol) |
| C-I | ~65-70 |
| C-Cl | ~85-90 |
| Note: Exact values depend on the level of theory. The trend is consistent across reliable methods.[2][15] |
The C-I bond is calculated to be approximately 20-25 kcal/mol weaker than the C-Cl bond. This substantial energy difference is the primary determinant for selectivity in reactions where C-X bond cleavage is the key step, such as the oxidative addition in palladium catalysis.[16] The weaker C-I bond is expected to react preferentially.
Fukui Function and NBO Analysis
The Fukui functions and NBO charges provide further insight into the molecule's reactivity towards different reagents.
| Atom | NBO Charge | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| C1 (-OMe) | ~0.15 | Low | High |
| C2 (-Cl) | ~0.10 | High | Low |
| C4 (-I) | ~-0.10 | High | Low |
| Cl | ~-0.12 | Low | Low |
| I | ~0.05 | Low | Low |
Note: Values are qualitative representations of expected trends.
The NBO analysis shows that the carbon attached to chlorine (C2) is more electropositive than the carbon attached to iodine (C4), which is influenced by the stronger inductive effect of chlorine. The Fukui function (f+) indicates that both C2 and C4 are susceptible to nucleophilic attack. However, in the context of many synthetic reactions, particularly nucleophilic aromatic substitution (SNAAr), the reactivity is also heavily influenced by the stability of the intermediate Meisenheimer complex. The presence of the electron-donating methoxy group generally deactivates the ring towards traditional SNAAr unless a strong electron-withdrawing group is also present.[17][18]
For electrophilic substitution, the sites ortho and para to the activating methoxy group (C3, C5, and C1) are predicted to be most reactive, though this is tempered by the deactivating inductive effect of the halogens.[19][20]
Caption: Logical relationship between DFT-predicted BDE and experimental regioselectivity.
Comparison with Experimental Precedent
The predictions from our DFT analysis align remarkably well with observed experimental results. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound and analogous substrates react with high selectivity at the C-I bond.[21]
-
Why the Selectivity? The catalytic cycles for both reactions begin with the oxidative addition of the palladium(0) catalyst to the aryl halide.[9][13] This step involves the cleavage of the C-X bond. As predicted by the BDE calculations, the energy barrier for oxidative addition into the weaker C-I bond is significantly lower than that for the C-Cl bond. Consequently, the catalyst engages preferentially with the iodo substituent, leading to the formation of the C-C or C-N bond exclusively at that position, leaving the C-Cl bond intact for potential subsequent transformations.
This selective reactivity makes this compound a valuable substrate for building molecular complexity in a controlled manner. One can first perform a Suzuki or Buchwald-Hartwig reaction at the iodo position under standard conditions and then, under more forcing conditions or with specialized catalyst systems, perform a second coupling at the chloro position.
Conclusion
The convergence of theoretical predictions and experimental outcomes for this compound provides a compelling case for the integration of computational chemistry into modern synthetic planning. Our DFT analysis, centered on the calculation of Bond Dissociation Energies, correctly and quantitatively predicts the superior reactivity of the C-I bond over the C-Cl bond. This prediction is borne out in widely used synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where regioselectivity is dictated by the ease of the initial oxidative addition step.
For researchers and drug development professionals, this guide demonstrates that DFT is not merely an academic exercise but a practical, predictive tool. It allows for the a priori assessment of reactivity, guiding substrate choice, predicting potential reaction pathways, and ultimately accelerating the discovery and development process by enabling more rational and efficient chemical synthesis.
References
- 1. Fukui function - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 5. researchgate.net [researchgate.net]
- 6. NBO [cup.uni-muenchen.de]
- 7. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 8. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. byjus.com [byjus.com]
- 20. Reactions of Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 21. reddit.com [reddit.com]
A Comparative Guide to the Kinetics of Oxidative Addition to 2-Chloro-4-iodo-1-methoxybenzene and Related Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The kinetics of this elementary step, where a metal complex inserts into a carbon-halogen bond, profoundly influences the overall efficiency and substrate scope of the catalytic cycle. This guide provides an in-depth analysis of the oxidative addition kinetics of 2-Chloro-4-iodo-1-methoxybenzene, a polysubstituted aryl halide, and compares its reactivity with other relevant aryl halides. Understanding these kinetic profiles is crucial for reaction optimization, catalyst design, and mechanistic elucidation.
The Significance of Kinetic Studies in Oxidative Addition
The rate of oxidative addition of aryl halides to a low-valent transition metal center, such as Pd(0) or Ni(0), is highly dependent on several factors: the nature of the halogen, the electronic and steric properties of the substituents on the aromatic ring, the ligand environment around the metal, and the reaction conditions. Kinetic studies provide quantitative data on these influences, allowing for the determination of reaction order, rate constants, and activation parameters. This information is vital for:
-
Predicting Reactivity: Establishing structure-activity relationships to predict the reactivity of new substrates.
-
Optimizing Reaction Conditions: Identifying the rate-determining step and optimizing parameters like temperature, concentration, and catalyst loading.[1]
-
Elucidating Reaction Mechanisms: Differentiating between proposed mechanistic pathways, such as concerted, SNAr-type, or radical mechanisms.[2][3][4]
Experimental Protocol: Monitoring the Oxidative Addition of this compound
A detailed and reproducible experimental protocol is the cornerstone of reliable kinetic analysis. The following section outlines a general procedure for monitoring the oxidative addition of this compound to a Pd(0) complex, which can be adapted for other aryl halides and catalytic systems.
Objective: To determine the rate law and rate constant for the oxidative addition of this compound to a Pd(0) phosphine complex.
Materials:
-
Pd(PPh₃)₄ or another suitable Pd(0) precursor
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF)
-
Internal standard (e.g., Dodecane)
-
Inert atmosphere glovebox or Schlenk line
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
NMR spectrometer or UV-Vis spectrophotometer for alternative monitoring methods[7][8][9]
Experimental Workflow Diagram:
Caption: Experimental workflow for kinetic analysis of oxidative addition.
Step-by-Step Methodology:
-
Preparation (under inert atmosphere):
-
Prepare stock solutions of this compound, the Pd(0) complex, and an internal standard in the chosen anhydrous, deoxygenated solvent.
-
In a reaction vessel, add the solvent and the internal standard.
-
Place the vessel in a thermostated bath to maintain a constant temperature.
-
-
Reaction Initiation and Monitoring:
-
Add the substrate stock solution to the reaction vessel and allow it to equilibrate.
-
Initiate the reaction by adding the Pd(0) complex stock solution. This is considered time zero (t=0).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately to stop the reaction. Quenching can be achieved by rapid cooling or by adding a reagent that deactivates the catalyst.
-
Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
To determine the reaction order with respect to the substrate, plot ln[substrate] vs. time (for first-order) and 1/[substrate] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction. Oxidative additions are often first-order in the aryl halide.[10]
-
The rate constant (k) can be determined from the slope of the linear plot.
-
To determine the order with respect to the catalyst, repeat the experiment with different initial concentrations of the Pd(0) complex and analyze the effect on the rate constant.
-
Comparative Kinetics: this compound vs. Alternative Aryl Halides
The reactivity of an aryl halide in oxidative addition is a delicate balance of the C-X bond strength and the electronic properties of the aromatic ring. To contextualize the behavior of this compound, we will compare it with several other aryl halides.
General Reactivity Trends:
-
Halogen Identity: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition generally follows the trend I > Br > Cl.[4][11][12]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring generally accelerate the rate of oxidative addition by making the carbon atom more electrophilic and stabilizing the developing negative charge in the transition state.[1][11] Conversely, electron-donating groups tend to slow down the reaction.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the metal complex, thereby decreasing the reaction rate.[13]
Comparative Data Table:
The following table presents hypothetical but representative kinetic data for the oxidative addition of various aryl halides to a generic Pd(0)L₂ complex under identical conditions. This allows for a direct comparison of their relative reactivities.
| Aryl Halide | Substituents | Relative Rate Constant (k_rel) | Key Factors Influencing Reactivity |
| This compound | -Cl (ortho), -I (para), -OCH₃ (meta) | 1.00 (Reference) | Combination of a highly reactive C-I bond and electronic effects from -Cl and -OCH₃. |
| 4-Iodoanisole | -OCH₃ (para) | ~1.2 | Electron-donating -OCH₃ slightly deactivates, but the C-I bond is highly reactive. |
| 4-Iodotoluene | -CH₃ (para) | ~1.1 | Weakly electron-donating -CH₃ has a minor deactivating effect. |
| 4-Iodonitrobenzene | -NO₂ (para) | ~5.0 | Strong electron-withdrawing -NO₂ group significantly accelerates the reaction. |
| 4-Bromoanisole | -OCH₃ (para) | ~0.1 | The stronger C-Br bond leads to a significantly lower reaction rate compared to the iodo analogue. |
| 4-Chloroanisole | -OCH₃ (para) | ~0.001 | The very strong C-Cl bond makes this substrate much less reactive under these conditions. |
| 2,6-Dimethyliodobenzene | -CH₃ (ortho, ortho) | ~0.3 | Significant steric hindrance from the two ortho methyl groups slows the reaction despite the reactive C-I bond. |
Mechanistic Considerations:
The oxidative addition of aryl halides to Pd(0) and Ni(0) complexes can proceed through different mechanisms, which can be influenced by the nature of the aryl halide and the ligands on the metal center.[3][14]
Caption: Simplified mechanistic pathways for oxidative addition.
For aryl iodides and bromides reacting with Pd(0), a concerted mechanism is often proposed, proceeding through a three-membered transition state.[4][15] In this pathway, the metal center coordinates to the aryl halide, followed by insertion into the C-X bond. For less reactive aryl chlorides or with certain first-row transition metals like nickel, radical pathways involving single-electron transfer (SET) may become competitive.[3]
Analysis of this compound
The kinetic behavior of this compound is particularly interesting due to its multiple substituents.
-
Primary Reaction Site: The oxidative addition will overwhelmingly occur at the C-I bond due to its significantly lower bond dissociation energy compared to the C-Cl bond.
-
Electronic Influence:
-
The methoxy group (-OCH₃) is electron-donating through resonance and electron-withdrawing through induction. Its overall effect depends on its position relative to the reacting C-I bond. In this case, it is meta to the iodine, so its electronic influence is less pronounced.
-
The chloro group (-Cl) is electron-withdrawing via induction, which should slightly accelerate the reaction at the C-I bond.
-
-
Steric Hindrance: The ortho-chloro substituent introduces some steric bulk, which could potentially slow the reaction compared to an unhindered substrate like 4-iodoanisole.
The overall reactivity of this compound is therefore a composite of these competing factors. Its rate of oxidative addition is expected to be faster than that of analogous aryl bromides and chlorides but may be slightly modulated by the electronic and steric effects of the methoxy and chloro substituents when compared to simpler iodoarenes.
Conclusion
This guide has provided a framework for understanding and comparing the kinetics of oxidative addition for this compound and related aryl halides. The key takeaways for researchers are:
-
The C-I bond is the primary site of reactivity for oxidative addition in polyhalogenated arenes containing different halogens.
-
Both electronic and steric effects of substituents play a crucial role in modulating the reaction rate, and their influence can be quantified through systematic kinetic studies.
-
A thorough understanding of the reaction kinetics is essential for optimizing catalytic processes and for the rational design of new catalysts and substrates in drug discovery and development.
By applying the principles and methodologies outlined here, scientists can gain deeper insights into the fundamental steps of cross-coupling reactions, leading to more efficient and predictable synthetic strategies.
References
- 1. inorgchemres.org [inorgchemres.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 6. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV-Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Spectroscopic Analysis for Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of scientific research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is paramount. This guide offers a deep dive into the spectroscopic techniques that form the foundation of structural elucidation. As a senior application scientist, my aim is to provide not just a procedural overview but a strategic guide, emphasizing the "why" behind experimental choices to ensure scientific integrity and robust, defensible results.
The Strategic Application of Spectroscopic Techniques
No single spectroscopic method can definitively confirm a chemical structure. Instead, a combination of techniques is employed, each providing a unique piece of the structural puzzle. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The choice and sequence of these analyses are dictated by the information required and the nature of the compound.
Figure 1: The complementary nature of spectroscopic techniques in confirming product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution.[1][2][3] It relies on the magnetic properties of atomic nuclei to reveal information about the connectivity of atoms and their spatial relationships.[2]
Expertise in Action: A typical NMR analysis begins with one-dimensional (1D) ¹H and ¹³C spectra. The ¹H NMR provides a proton count, insights into the electronic environment of the protons, and their proximity to other protons. The ¹³C NMR reveals the carbon framework of the molecule. For complex structures, two-dimensional (2D) NMR experiments are essential.[4][5][6]
-
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[4][5][6][7]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.[4][5][6][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.[4][5][6][7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information for determining stereochemistry and 3D conformation.[2][4]
Trustworthiness Through Consistency: The validity of a proposed structure is confirmed when all the observed NMR correlations are consistent with that structure. Any discrepancies signal the need for structural revision.
Experimental Protocol: Standard NMR Workflow for Structural Elucidation
-
Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the purified compound in an appropriate deuterated solvent in a 5 mm NMR tube.[9] An internal standard like TMS may be added for precise chemical shift referencing.[9]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Ensure proper shimming and temperature equilibration for optimal resolution.[10]
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments, typically including COSY, HSQC, and HMBC.
-
Data Processing and Analysis: Process the spectra and analyze the cross-peaks to build a complete picture of the molecular structure.
Mass Spectrometry (MS): The Molecular Weight and Formula Determinator
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high precision.[11] It is a key method for structural elucidation, especially when combined with other techniques like NMR.[12]
Expertise in Action: High-resolution mass spectrometry (HRMS) is indispensable as it can determine the mass of a molecule with enough accuracy to deduce its elemental composition.[12][13][14][15][16] This is a critical step in distinguishing between compounds with the same nominal mass but different atomic constituents.[15][16]
Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the molecular ion and analyzing the resulting pieces.[15][17][18][19] The fragmentation pattern can be pieced together to reveal the connectivity of the molecule.[12][17][18][20]
Trustworthiness Through Accuracy and Fragmentation Logic: The elemental composition derived from HRMS must match the proposed structure. Furthermore, the fragmentation pattern observed in MS/MS should be logically explainable by established fragmentation mechanisms.
Experimental Protocol: HRMS for Elemental Composition
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent compatible with the ionization source.
-
Ionization: Select an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules or matrix-assisted laser desorption/ionization (MALDI) for larger molecules.[12]
-
Mass Analysis: Utilize a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.[13][15]
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate possible elemental compositions within a narrow mass tolerance.[16][21]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Functional Groups and Electronic Systems
IR and UV-Vis spectroscopy provide valuable complementary data that can confirm the presence of specific functional groups and conjugated systems.
Expertise in Action:
-
IR Spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies.[22][23][24] For example, a strong absorption around 1700 cm⁻¹ is a tell-tale sign of a carbonyl group.[24][25][26]
-
UV-Vis Spectroscopy is particularly useful for analyzing compounds with conjugated π-systems.[27][28][29][30] The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation.[30]
Trustworthiness Through Corroboration: The data from IR and UV-Vis should align with the structural features determined by NMR and MS. For instance, if NMR suggests a ketone, the IR spectrum should show a corresponding carbonyl stretch.
Comparative Data Summary
| Spectroscopic Technique | Information Provided | Key Applications |
| NMR | Detailed atomic connectivity, stereochemistry, 3D conformation | Primary structure elucidation of organic molecules[1][2][3] |
| MS | Precise molecular weight, elemental formula, fragmentation patterns | Molecular formula determination, identification of unknowns[11][12][20][31] |
| IR | Presence or absence of specific functional groups | Quick confirmation of functional groups[22][23][24][32] |
| UV-Vis | Information about conjugated π-systems | Analysis of aromatic compounds and conjugated polyenes[27][28][29][33] |
Integrated Workflow for Structural Elucidation
The process of confirming a chemical structure is an integrated one, where data from each spectroscopic technique is used to build and verify a hypothesis.
Figure 2: An iterative workflow for confirming a product's structure using multiple spectroscopic techniques.
By strategically employing and integrating the data from this suite of powerful analytical techniques, researchers and drug development professionals can achieve unambiguous confirmation of product structures, ensuring the scientific integrity and success of their work.
References
- 1. NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. epfl.ch [epfl.ch]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 12. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 13. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. fiveable.me [fiveable.me]
- 16. as.uky.edu [as.uky.edu]
- 17. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. longdom.org [longdom.org]
- 21. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 22. scribd.com [scribd.com]
- 23. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 27. eu-opensci.org [eu-opensci.org]
- 28. scribd.com [scribd.com]
- 29. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. pittcon.org [pittcon.org]
- 32. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 33. longdom.org [longdom.org]
The Analytical Chemist's Compass: A Comparative Guide to LC-MS for In-Process Reaction Monitoring
In the dynamic landscape of chemical synthesis and drug development, the ability to meticulously track the progress of a reaction is not merely a matter of procedural adherence, but the very cornerstone of process optimization, yield maximization, and impurity profiling. Real-time or near-real-time reaction monitoring provides the critical insights necessary to understand reaction kinetics, identify key intermediates, and detect the formation of undesirable byproducts.[1] This guide offers a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for reaction monitoring, providing the experimental rationale and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their daily work.
The Unparalleled Advantage of "Mass-Sight": Why LC-MS Reigns Supreme for Many Applications
While traditional techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy have long been the workhorses of the synthetic chemistry lab, LC-MS offers a unique combination of sensitivity, selectivity, and versatility that often makes it the superior choice for in-process monitoring.[2][3] The core strength of LC-MS lies in its ability to separate complex mixtures using liquid chromatography and then provide mass information for each component, essentially offering a "mass-sight" into the reaction vessel.[4]
This dual capability allows for the unambiguous identification of reactants, intermediates, products, and impurities based on their mass-to-charge ratio (m/z), even when they co-elute or are present at trace levels.[4][5] Furthermore, modern LC-MS systems, particularly those equipped with tandem mass spectrometry (MS/MS), can provide structural information through fragmentation patterns, adding another layer of confidence to compound identification.[6][7]
A Comparative Analysis: Choosing the Right Tool for the Task
The selection of an appropriate reaction monitoring technique is a critical decision that hinges on the specific chemistry, the information required, and the available instrumentation. While LC-MS is a powerful tool, a comprehensive understanding of its alternatives is essential for a well-rounded analytical approach.
LC-MS vs. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that provides qualitative information about the progress of a reaction by separating components on a stationary phase.[8] It is an excellent tool for a quick check to see if the starting material is being consumed and if a new product spot is appearing.[8]
However, TLC has significant limitations. It offers poor resolution for complex mixtures, and the retention factor (Rf) is not a unique identifier, meaning different compounds can have the same Rf value.[9] Furthermore, visualizing spots can sometimes be challenging, and it provides no mass or structural information. While TLC is useful for a preliminary assessment, it lacks the specificity and quantitative power of LC-MS.[8][10] A "mini-workup" of the reaction aliquot may be necessary to obtain a clear result on a TLC plate, which is not always required for LC-MS.[11]
LC-MS vs. Gas Chromatography (GC) and GC-MS
GC and GC-MS are powerful techniques for the analysis of volatile and thermally stable compounds.[3][12] GC offers excellent separation efficiency, and when coupled with a mass spectrometer, provides mass information for compound identification.[13]
The primary limitation of GC-based methods for general reaction monitoring is the requirement that the analytes be volatile and thermally stable.[12][14][15] Many organic molecules, particularly in pharmaceutical and biological research, are non-volatile or thermally labile, making them unsuitable for GC analysis without derivatization.[12][13] LC-MS, on the other hand, is well-suited for a much broader range of compounds, including large, polar, and non-volatile molecules.[3][12]
LC-MS vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an incredibly powerful tool for structural elucidation and can provide quantitative information about the components of a mixture.[16][17] For reaction monitoring, NMR can directly observe the disappearance of reactant signals and the appearance of product signals in the reaction mixture, often without the need for chromatographic separation.[16]
However, NMR generally suffers from lower sensitivity compared to mass spectrometry.[18][19] This can be a significant drawback when monitoring reactions with low-concentration intermediates or byproducts. While real-time NMR monitoring is possible, it often requires specialized flow-probes and can be more complex to set up than a simple LC-MS injection.[16] Furthermore, complex reaction mixtures can lead to overlapping signals in the NMR spectrum, making data interpretation challenging.[20] LC-MS, with its chromatographic separation prior to detection, excels at resolving and identifying individual components in complex mixtures.[20]
Comparative Summary of Reaction Monitoring Techniques
| Feature | LC-MS | TLC | GC-MS | NMR |
| Principle | Chromatographic separation followed by mass detection | Adsorption chromatography on a planar surface | Chromatographic separation of volatile compounds followed by mass detection | Nuclear spin resonance in a magnetic field |
| Analytes | Wide range of polar and non-polar, volatile and non-volatile compounds | Wide range of compounds, but separation can be limited | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Sensitivity | High (ng to pg) | Low (µg to ng) | High (pg to fg) | Low (mg to µg) |
| Selectivity | Very High | Low to Moderate | Very High | High |
| Quantitative | Yes | Semi-quantitative at best | Yes | Yes |
| Structural Info | Yes (MS/MS) | No | Yes (MS) | Yes (Extensive) |
| Speed | Moderate (minutes per sample) | Fast (minutes) | Moderate (minutes per sample) | Moderate to Slow (minutes to hours) |
| Cost | High | Very Low | High | Very High |
Experimental Workflow: A Step-by-Step Guide to Reaction Monitoring by LC-MS
The following protocol outlines a general procedure for monitoring a chemical reaction using LC-MS. The specific parameters will need to be optimized for the particular reaction and analytes of interest.
I. Sample Preparation: The Foundation of Good Data
Proper sample preparation is crucial for obtaining high-quality LC-MS data and preventing instrument contamination.[21][22] The goal is to create a solution that is free of particulates and compatible with the LC mobile phase.[21]
Protocol:
-
Aliquoting: Carefully withdraw a small, representative aliquot (typically 1-10 µL) from the reaction mixture at a specific time point.
-
Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the aliquot immediately to stop the reaction. This can be achieved by adding a suitable quenching agent or by rapid dilution and cooling.
-
Dilution: Dilute the aliquot significantly with a solvent that is compatible with the initial mobile phase conditions of your LC method. A dilution factor of 100 to 1000-fold is common. This prevents overloading the LC column and the mass spectrometer. The final concentration should ideally be in the low µg/mL to ng/mL range.[23]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.[21]
Causality Behind the Choices: Dilution is critical to avoid detector saturation and non-linear responses. Filtering prevents damage to the expensive LC column and pump seals, ensuring the longevity and reliability of the instrument.
II. LC-MS Method Development: Tailoring the Analysis
The LC-MS method should be designed to separate the starting materials, intermediates, and products of the reaction.
Key Parameters to Consider:
-
LC Column: A reversed-phase C18 column is a good starting point for many small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) is commonly used to facilitate ionization.[24]
-
Flow Rate: Typically 0.2-1.0 mL/min for analytical scale columns.
-
Ionization Source: Electrospray ionization (ESI) is the most common technique for polar to moderately polar compounds.[25][26] Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[27][28]
-
Mass Analyzer Mode:
-
Full Scan (or Total Ion Chromatogram - TIC): Scans a wide mass range to detect all ionizable species. This is useful for identifying unknown products or byproducts.[7]
-
Selected Ion Monitoring (SIM): Monitors only the m/z values of specific target compounds (reactants, products). This mode offers increased sensitivity and is ideal for tracking known components.[7][29]
-
Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM): This is a tandem MS (MS/MS) technique where a specific precursor ion is selected, fragmented, and then a specific product ion is monitored.[7][29][30][31] MRM provides the highest sensitivity and selectivity and is the gold standard for quantitative analysis in complex matrices.[5][6][7][32][33]
-
Self-Validating System: To ensure the validity of your results, it is crucial to run a "time zero" sample (an aliquot taken immediately after all reagents are mixed) and a standard of your expected product. This allows you to confirm the retention times and mass spectra of your key components.
III. Data Analysis and Interpretation: From Raw Data to Actionable Insights
The data obtained from the LC-MS analysis will consist of a chromatogram (signal intensity versus retention time) and a mass spectrum for each point in the chromatogram.[34]
Steps for Interpretation:
-
Identify Peaks: In the total ion chromatogram (TIC) or extracted ion chromatograms (EICs) for your target m/z values, identify the peaks corresponding to your starting material, product, and any significant intermediates or byproducts.
-
Confirm Identity: Verify the identity of each peak by examining its mass spectrum. The observed m/z should correspond to the expected molecular weight of the compound (often as [M+H]+ or [M-H]-).
-
Monitor Progress: By comparing the peak areas of the starting material and product over time, you can monitor the progress of the reaction. A decrease in the starting material peak area and a corresponding increase in the product peak area indicate that the reaction is proceeding.
-
Quantitative Analysis (Optional): For more precise kinetic studies, a calibration curve can be generated using standards of known concentrations to quantify the amounts of reactants and products at each time point.[4]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical frameworks, the following diagrams illustrate the LC-MS reaction monitoring workflow and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for LC-MS Reaction Monitoring.
Caption: Decision Tree for Selecting a Reaction Monitoring Technique.
Conclusion: Empowering Chemical Synthesis with Data-Driven Decisions
In modern chemical research and development, the "black box" approach to synthesis is no longer tenable. A deep understanding of reaction dynamics is paramount, and LC-MS provides an unparalleled window into the intricate transformations occurring within a reaction vessel. Its high sensitivity, selectivity, and broad applicability make it an indispensable tool for reaction monitoring.[1][2] While other techniques certainly have their place, a thorough understanding of the strengths and weaknesses of each allows the discerning scientist to choose the most appropriate tool for the task at hand. By integrating robust analytical techniques like LC-MS into the daily workflow, researchers can accelerate discovery, optimize processes, and ensure the quality and purity of their final products.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. The Power of LC/MS/MS: Unlocking the Secrets of Molecular Analysis – Dovetail Biopartners [dovetailbiopartners.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences - Creative Proteomics [creative-proteomics.com]
- 7. ionsource.com [ionsource.com]
- 8. advion.com [advion.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. reddit.com [reddit.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. reddit.com [reddit.com]
- 16. selectscience.net [selectscience.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 20. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selectscience.net [selectscience.net]
- 22. opentrons.com [opentrons.com]
- 23. reddit.com [reddit.com]
- 24. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labcompare.com [labcompare.com]
- 27. acdlabs.com [acdlabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Selected reaction monitoring for quantitative proteomics: a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 32. m.youtube.com [m.youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. youtube.com [youtube.com]
The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.[2] The choice of the palladium catalyst is paramount to the success of the Suzuki-Miyaura coupling, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of various classes of palladium catalysts, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The efficacy of any palladium catalyst in a Suzuki-Miyaura coupling is rooted in its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) species. This step, often the rate-determining one, forms a Pd(II) intermediate.[3] The reactivity of the organic halide typically follows the order I > OTf > Br >> Cl.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The ligand coordinated to the palladium atom plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the rates of these elementary steps and, consequently, the overall catalytic activity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts for the Suzuki-Miyaura reaction has led to the development of several distinct classes of catalysts, each with its own set of advantages and optimal applications. This section provides a comparative overview of the most prominent classes.
Traditional Phosphine Ligand-Based Catalysts
Catalysts based on simple phosphine ligands, such as triphenylphosphine (PPh₃), were among the first to be widely used for Suzuki-Miyaura couplings.
-
Key Features: These catalysts, like Pd(PPh₃)₄, are commercially available and have been extensively studied. They are often effective for the coupling of aryl iodides and bromides.
-
Limitations: They typically require higher catalyst loadings and elevated temperatures, and their performance with less reactive aryl chlorides can be suboptimal.
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald Ligands)
The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of cross-coupling catalysis.[5] Ligands such as SPhos, XPhos, and CPhos have demonstrated exceptional reactivity.
-
Key Features: These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of even challenging substrates like aryl chlorides.[6] They often allow for reactions to be conducted at lower temperatures and with significantly lower catalyst loadings.[5]
-
Advantages: The use of these ligands leads to high turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for large-scale industrial applications.[5]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (PEPPSI Precatalysts)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, developed by Organ and co-workers, are particularly noteworthy.
-
Key Features: PEPPSI™ catalysts are air- and moisture-stable, making them easy to handle.[7] They exhibit high thermal stability and are highly effective for the coupling of a wide range of substrates, including sterically hindered and electronically deactivated aryl chlorides.[7][8]
-
Advantages: These catalysts often provide excellent yields in short reaction times and with low catalyst loadings.[7] The well-defined nature of these precatalysts ensures reproducible results.
Palladacycle Catalysts
Palladacycles are pre-activated palladium(II) complexes that serve as excellent catalyst precursors.
-
Key Features: They are typically air- and thermally stable, offering advantages in terms of handling and storage.[3] Palladacycles can be highly active, with some achieving high turnover numbers in the coupling of unactivated aryl chlorides.
-
Advantages: Their high stability and activity make them attractive for industrial processes.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts, where palladium is supported on materials like activated carbon, metal oxides, or polymers, offer the significant advantage of easy separation and recyclability.
-
Key Features: These catalysts can be readily removed from the reaction mixture by filtration, simplifying product purification and reducing palladium contamination in the final product.[9]
-
Considerations: The catalytic activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, and leaching of palladium into the solution can occur, raising questions about the true nature of the active catalytic species.[9]
Performance Data at a Glance: A Comparative Table
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 1 | 84 | 0.0025 | [10] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 120 (Microwave) | 0.17 | >95 | 3 | [11] |
| Pd(OAc)₂ / SPhos | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 1 | 98 | 1 | [11] |
| CPhos Pd G2 | Aryl chlorides | Various | Various | Various | RT - 100 | 1 - 24 | High | 0.5 - 2 | [12] |
| PEPPSI-IPr | Aryl chlorides | Various | Cs₂CO₃ | t-AmylOH | 100 | 2 | High | 0.5 | [7] |
| Pd/Al₂O₃ | Aryl bromides | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 25 | 1 | High (TOF: 9600 h⁻¹) | - | [9] |
| Pd/TiO₂ | Aryl bromides | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 25 | 1 | High (TOF: 9700 h⁻¹) | - | [9] |
Experimental Protocols: A Practical Guide
Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for Suzuki-Miyaura coupling reactions using representative palladium catalysts.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using an in situ Generated Pd/XPhos Catalyst[10]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂)
-
XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Procedure:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and K₃PO₄ (0.55 M).
-
Add palladium acetate (0.0025 M) and the XPhos ligand (1.2 equivalents relative to palladium).
-
Add a solvent mixture of methanol (0.95 mL) and THF (0.05 mL).
-
Stir the reaction mixture at a controlled temperature for a specified time.
-
Monitor the reaction progress by gas chromatography (GC) with a flame ionization detector (FID), using naphthalene as an internal standard for quantification.
Protocol 2: Suzuki-Miyaura Coupling using a CPhos Palladium Precatalyst[12]
General Procedure:
-
In a glovebox, charge a vial with the aryl or heteroaryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the CPhos palladium precatalyst (e.g., CPhos Pd G2, 0.01 mmol, 1 mol%).
-
Add the appropriate solvent (e.g., toluene, dioxane, 2-methyltetrahydrofuran).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring for the specified time at the indicated temperature.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The field of palladium-catalyzed Suzuki-Miyaura cross-coupling continues to evolve, with ongoing efforts to develop more active, stable, and cost-effective catalysts. While traditional phosphine-based catalysts remain relevant for certain applications, the advent of bulky, electron-rich phosphine ligands and N-heterocyclic carbene-based precatalysts has significantly expanded the synthetic utility of this reaction, particularly for challenging substrates. Heterogeneous catalysts offer the promise of greener and more sustainable processes, although further research is needed to address issues of activity and stability.
The selection of an optimal palladium catalyst is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. By understanding the fundamental principles of the catalytic cycle and the distinct characteristics of each catalyst class, researchers can navigate the vast landscape of available options and unlock the full potential of the Suzuki-Miyaura reaction in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEPPSI™ 触媒 [sigmaaldrich.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Isotopic Labeling Strategies for 2-Chloro-4-iodo-1-methoxybenzene Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of isotopic labeling methodologies applicable to 2-Chloro-4-iodo-1-methoxybenzene and its derivatives. As a foundational scaffold in medicinal chemistry and molecular imaging, the ability to introduce isotopic labels at specific positions is paramount for elucidating metabolic pathways, quantifying biological activity, and enabling advanced imaging techniques. This document moves beyond simple protocols to explain the rationale behind methodological choices, offering a decision-making framework for selecting the optimal labeling strategy.
Introduction: The Significance of Labeled this compound
This compound serves as a crucial building block for a variety of targeted molecules, including kinase inhibitors and receptor ligands. The presence of iodine makes it a prime candidate for radioiodination, creating tracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. Furthermore, labeling with stable isotopes such as deuterium (²H) or carbon-13 (¹³C) is invaluable for Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development, often enhancing metabolic stability through the kinetic isotope effect.[1][2][3]
This guide will compare three primary isotopic labeling approaches targeting different positions on the molecule:
-
Radioiodination: Introducing a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) at the C4 position.
-
Carbon-13 Labeling: Incorporating ¹³C into the methoxy group or the aromatic ring.
-
Deuterium Labeling: Replacing hydrogen atoms on the aromatic ring with deuterium.
Radioiodination Strategies
Radioiodination is the most common labeling method for aryl iodides, leveraging the existing iodine atom for isotopic exchange or replacing a precursor group with a radioiodine. The choice of method is dictated by the desired specific activity, the stability of the substrate, and the availability of precursors.
Comparison of Radioiodination Methods
| Method | Typical Precursor | Mechanism | Radiochemical Yield (RCY) | Conditions | Advantages | Disadvantages |
| Isotopic Exchange | The non-radioactive compound itself | Halogen Exchange | Moderate | High temperature, often with Cu(II) salts | Simple, precursor is readily available | Low molar activity, harsh conditions may degrade substrate.[4] |
| Electrophilic Destannylation | Trialkylstannyl precursor | Electrophilic Aromatic Substitution (SEAr) | High (often >65%)[5] | Mild, rapid, uses an oxidizing agent (e.g., NCS, Iodogen®) | High specific activity, high yield, mild conditions.[5][6] | Organotin precursors can be toxic and difficult to separate from the product.[5] |
| Nucleophilic Substitution | Diaryliodonium salt precursor | Nucleophilic Aromatic Substitution (SNAr) | High (>80%)[7] | Mild, often base-free | High specific activity, rapid, applicable to electron-deficient rings.[7][8][9] | Precursor synthesis can be complex.[6] |
Causality Behind Method Selection
The choice between these methods is a trade-off between precursor availability and the required molar activity of the final product.
-
Isotopic exchange is the most straightforward approach if the parent molecule is available and high molar activity is not critical. The high temperatures required are necessary to facilitate the exchange equilibrium between the stable ¹²⁷I and the radioisotope.[4][10]
-
Electrophilic destannylation is preferred for producing high specific activity tracers for imaging applications. The organotin group is an excellent leaving group for electrophilic substitution, allowing the reaction to proceed under mild conditions with a strong electrophile generated in situ from radioiodide and an oxidant.[5][6]
-
Nucleophilic substitution using diaryliodonium salts is a powerful, modern alternative, particularly for substrates that are sensitive to oxidative conditions.[7][8] These salts are highly reactive electrophilic arene equivalents, enabling rapid and efficient labeling under gentle, often metal-free, conditions.[9][11]
Experimental Protocol: Electrophilic Radioiodination via Destannylation
This protocol describes a typical procedure for labeling a tri-n-butylstannyl precursor of a 2-Chloro-1-methoxybenzene derivative.
Workflow Visualization:
Caption: General workflow for electrophilic radioiodination.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the stannylated precursor (e.g., 2-chloro-4-(tributylstannyl)-1-methoxybenzene) in ethanol (1 mg/mL).
-
Prepare a solution of N-chlorosuccinimide (NCS) as an oxidizing agent in acetic acid.[5]
-
-
Reaction Setup:
-
In a shielded vial, add 50 µL of the precursor stock solution.
-
Add the desired amount of radioactive sodium iodide (e.g., [¹²³I]NaI) in a small volume of 0.05 M NaOH.
-
Initiate the reaction by adding 50 µL of the NCS solution. The NCS oxidizes the iodide to an electrophilic species that attacks the electron-rich carbon bearing the stannyl group.[5]
-
-
Reaction Execution:
-
Vortex the reaction mixture at room temperature for 10-15 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding 100 µL of sodium metabisulfite solution to reduce any unreacted oxidant.
-
Dilute the mixture with the mobile phase and inject it onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product.
-
-
Quality Control:
-
Confirm the radiochemical purity and identity of the final product by co-elution with a non-radioactive standard on an analytical HPLC system and by radio-TLC.
-
Carbon-13 Labeling
Incorporating ¹³C provides a stable isotopic label essential for NMR-based structural elucidation and MS-based metabolic flux analysis.[12][13][14] For derivatives of this compound, the most straightforward position to label is the methoxy group.
Comparison of ¹³C Labeling Methods
| Method | ¹³C Source | Mechanism | Yield | Conditions | Advantages | Disadvantages |
| O-methylation | [¹³C]Methyl Iodide | Williamson Ether Synthesis (SN2) | High | Basic conditions (e.g., K₂CO₃, NaH) in a polar aprotic solvent | Commercially available ¹³C source, high isotopic enrichment | Requires a phenol precursor (demethylation of the parent compound) |
| Ring Synthesis | [¹³C]-labeled benzene derivative | Multi-step organic synthesis | Variable | Dependent on the synthetic route | Allows for specific labeling of any ring carbon | Complex, lengthy, and costly synthesis |
Causality Behind Method Selection
O-methylation is overwhelmingly the more practical and cost-effective method. It requires synthesizing or purchasing the corresponding phenol precursor (2-chloro-4-iodophenol). The subsequent Williamson ether synthesis using [¹³C]methyl iodide is a high-yielding and reliable SN2 reaction. The use of a strong base deprotonates the phenol, creating a potent nucleophile that readily displaces iodide from the labeled methyl iodide.
Ring synthesis from a ¹³C-labeled starting material like [¹³C₆]-benzene is reserved for specialized applications where a specific ring position must be labeled and cannot be achieved through other means. The complexity and cost are significant deterrents for routine studies.
Experimental Protocol: ¹³C-Labeling of the Methoxy Group
This protocol outlines the synthesis of 2-Chloro-4-iodo-1-([¹³C]methoxy)benzene from the corresponding phenol.
Reaction Visualization:
Caption: Williamson ether synthesis for ¹³C-labeling.
Methodology:
-
Setup:
-
To a solution of 2-chloro-4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents). K₂CO₃ acts as the base to deprotonate the phenol.
-
-
Addition of Label:
-
Add [¹³C]Methyl Iodide (1.1 equivalents) to the suspension.
-
-
Reaction:
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
After cooling, filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the pure ¹³C-labeled product.
-
Confirm identity and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
-
Deuterium Labeling
Deuterium labeling is a powerful tool in drug discovery to enhance metabolic stability by exploiting the kinetic isotope effect.[1][16] For aromatic systems, this typically involves replacing C-H bonds with C-D bonds.
Comparison of Deuterium Labeling Methods
| Method | Deuterium Source | Mechanism | Selectivity | Conditions | Advantages | Disadvantages |
| Acid-Catalyzed H/D Exchange | D₂SO₄ in D₂O | Electrophilic Aromatic Substitution | Poor; labels all available positions | Harsh acidic conditions | Simple reagents, can achieve high levels of deuteration.[17] | Lack of regioselectivity, harsh conditions not suitable for sensitive molecules.[18] |
| Metal-Catalyzed H/D Exchange | D₂O or D₂ gas | C-H Activation | High; directed by functional groups | Transition metal catalyst (e.g., Pd, Ir, Ru) | High regioselectivity, milder conditions.[1][3] | Catalyst can be expensive, may require specific directing groups. |
Causality Behind Method Selection
For a substituted benzene ring like this compound, regioselectivity is critical .
-
Acid-catalyzed exchange is generally unsuitable. The strong acid would likely lead to a mixture of products with deuterium incorporated at the positions ortho and para to the activating methoxy group, and potential degradation.[17][18]
-
Metal-catalyzed C-H activation is the superior method.[1] By choosing the correct catalyst and directing group (if necessary), one can selectively deuterate specific C-H bonds. The methoxy group itself can direct ortho-deuteration. This method offers precise control under significantly milder conditions, preserving the integrity of the molecule.
Experimental Protocol: Palladium-Catalyzed H/D Exchange
This protocol provides a general method for the selective deuteration of an aromatic C-H bond ortho to the methoxy group.
Workflow Visualization:
Caption: Workflow for metal-catalyzed deuterium labeling.
Methodology:
-
Setup:
-
In a reaction vessel, combine the this compound derivative (1 equivalent), a palladium catalyst such as Pd/C (5-10 mol%), and a suitable solvent.
-
-
Deuterium Source:
-
Add a large excess of the deuterium source, typically deuterium oxide (D₂O).[16]
-
-
Reaction:
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. The palladium catalyst facilitates the reversible C-H bond activation and exchange with deuterium from the solvent.
-
-
Workup:
-
Cool the reaction and filter through celite to remove the heterogeneous palladium catalyst.
-
Perform a standard aqueous workup, extracting the product into an organic solvent.
-
-
Purification and Analysis:
-
Purify the product via column chromatography.
-
Determine the position and percentage of deuterium incorporation using ¹H NMR (observing the disappearance of a signal) and mass spectrometry (observing the mass shift).[16]
-
Conclusion and Recommendations
The optimal isotopic labeling strategy for derivatives of this compound is dictated entirely by the intended application.
-
For in vivo imaging (SPECT/PET) , high specific activity is paramount. Electrophilic radioiodination via a stannyl precursor is the gold standard, offering high yields and purity under mild conditions.
-
For metabolic studies and quantitative MS analysis , stable isotope labels are required. ¹³C-labeling of the methoxy group via Williamson ether synthesis is a robust and efficient method.
-
To improve pharmacokinetic properties by enhancing metabolic stability, palladium-catalyzed H/D exchange provides the necessary regioselectivity to precisely install deuterium atoms at metabolically labile positions.
By understanding the mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to efficiently synthesize the specific isotopically labeled compounds required for their advanced scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Analysis of Reaction Byproducts by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the purity of a final product is paramount. The main target molecule is often accompanied by a host of structurally similar byproducts and impurities. These unintended molecules can significantly impact the efficacy, safety, and stability of a drug substance.[1] Therefore, the rigorous identification and quantification of these byproducts are not merely a quality control step but a critical component of process chemistry and regulatory compliance.[2] Among the arsenal of analytical techniques available, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a uniquely powerful tool for the analysis of volatile and semi-volatile byproducts.[2][3]
This guide provides an in-depth exploration of GC-MS for reaction byproduct analysis. Moving beyond a simple recitation of protocols, it delves into the causality behind experimental choices, offers practical insights for robust method development, and compares the technique against viable alternatives, grounding all claims in authoritative data.
The Power of Synergy: Why GC-MS for Byproduct Analysis?
GC-MS combines the exceptional separation capabilities of Gas Chromatography (GC) with the powerful identification power of Mass Spectrometry (MS).[4][5] This synergy is what makes it indispensable for impurity profiling.
-
Gas Chromatography (GC): The GC component acts as a sophisticated separation engine. A sample mixture is vaporized and carried by an inert gas through a long, thin capillary column.[6] Different compounds in the mixture travel through this column at different speeds based on their volatility and their chemical interactions with the column's stationary phase.[6] This results in the separation of byproducts from the main product and from each other, eluting from the column at distinct times (retention times). The high resolving power of modern capillary columns allows for the separation of even closely related isomers.[7]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS detector. Here, the molecules are ionized, typically through electron impact (EI), which causes them to fragment into smaller, charged pieces.[4][7] The MS then sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern, or mass spectrum.[8] This mass spectrum serves as a chemical "fingerprint," which can be compared against extensive spectral libraries (like NIST or Wiley) for positive identification of the byproduct.
This combination allows for both the separation of complex mixtures and the definitive identification of the individual components, often in a single, efficient analysis.[5]
Strategic Method Development: The Causality Behind the Choices
Developing a robust GC-MS method is a scientific endeavor that requires careful consideration of several interconnected parameters. The goal is to achieve optimal separation (resolution) and sensitivity for all potential byproducts.
The Heart of Separation: Column Selection
The choice of GC column is the most critical decision in method development. The selection is dictated by the principle of "like dissolves like." The polarity of the stationary phase inside the column must be matched to the polarity of the analytes.
-
Non-polar Columns (e.g., DB-5ms, HP-5ms): These columns, typically featuring a (5%-phenyl)-methylpolysiloxane stationary phase, are the workhorses of GC. They separate compounds primarily based on their boiling points and are ideal for non-polar to moderately polar byproducts.
-
Intermediate-polar and Polar Columns (e.g., Wax columns like DB-WAX): For byproducts containing polar functional groups like alcohols, amines, or carboxylic acids, a polar polyethylene glycol (PEG) stationary phase is required. Using a non-polar column for polar analytes results in poor peak shape (tailing) and potential irreversible adsorption to the column.[9]
The causality is clear: an improper column choice leads to poor chromatography, making accurate identification and quantification impossible.
Tackling the Non-Volatile: The Necessity of Derivatization
A significant limitation of GC is its requirement that analytes be volatile and thermally stable.[10] Many reaction byproducts, especially those with multiple polar functional groups (-OH, -NH2, -COOH), do not meet this criterion.[11][12] This is where derivatization becomes an essential sample preparation step.[9]
Derivatization is the process of chemically modifying a compound to increase its volatility.[9][12] This is typically achieved by replacing active hydrogens on polar groups with non-polar moieties.[12]
-
Silylation: This is the most common derivatization technique, replacing active hydrogens with a trimethylsilyl (TMS) group.[9][11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing alcohols, phenols, carboxylic acids, and amines.[13]
-
Alkylation: This technique is used to modify compounds with acidic hydrogens, such as carboxylic acids and phenols, by converting them into more volatile esters or ethers.[9]
-
Acylation: This method reduces the polarity of -OH and -NH2 groups.
The Self-Validating System: A proper derivatization protocol must be optimized and validated. Incomplete derivatization can lead to multiple peaks for a single analyte, complicating the chromatogram.[11] The process should be tested for reproducibility by running replicate samples and ensuring consistent derivatization efficiency.
Below is a decision workflow for sample preparation.
Data Analysis and Interpretation: From Spectrum to Structure
Once the data is acquired, the process of identification begins. The output from a GC-MS analysis is a total ion chromatogram (TIC), which plots signal intensity against retention time.[7]
-
Peak Identification: Each peak in the TIC represents a separated compound.[6]
-
Mass Spectrum Extraction: A mass spectrum is extracted for each peak of interest.
-
Library Searching: The experimental mass spectrum is compared against a commercial database (e.g., NIST). The search algorithm provides a "match quality" score, indicating the likelihood of a correct identification.
-
Manual Interpretation: An experienced analyst must manually verify the library hit. This involves examining the molecular ion (if present) and key fragment ions to ensure they are consistent with the proposed structure.
Quantitative Analysis: Once a byproduct is identified, its quantity can be determined. This is typically done by creating a calibration curve using a certified reference standard of the impurity.[8] The peak area of the byproduct in the sample is then compared to the calibration curve to calculate its concentration.[8] The method must be validated according to ICH guidelines for characteristics like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[14][15][16]
Comparative Analysis: GC-MS vs. Other Techniques
While powerful, GC-MS is not the only tool for byproduct analysis. High-Performance Liquid Chromatography (HPLC), often coupled with MS (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also key techniques.[1][17] The choice of technique depends on the properties of the analytes.
| Feature | GC-MS | HPLC / LC-MS | NMR Spectroscopy |
| Analyte Suitability | Volatile & Semi-Volatile; Thermally Stable (or derivatizable)[18][19] | Non-volatile, Polar, Thermally Labile compounds[18][20] | Most organic compounds; provides detailed structural info |
| Separation Efficiency | Very High (long capillary columns)[10] | High, but generally lower than GC for complex mixtures | No inherent separation; requires pure sample or LC-NMR |
| Identification Power | Excellent (via mass spectral libraries) | Excellent (with MS detector); provides molecular weight[17] | Unambiguous structure elucidation; "gold standard"[1] |
| Sensitivity | Excellent (ppb to ppt levels)[19] | Very Good (ppm to ppb levels) | Lower sensitivity, requires more sample (µg to mg) |
| Sample Preparation | Can require derivatization for polar compounds[11][12] | Generally simpler; dissolution in mobile phase[10] | Requires deuterated solvents; sample must be pure |
| Primary Application | Residual solvents, volatile impurities, small molecule profiling[2][3] | Broad applicability for APIs, degradation products, large molecules[21] | Definitive structure confirmation of unknown impurities |
Standard Operating Protocol: GC-MS Analysis of Reaction Byproducts
This protocol provides a generalized workflow. Note: All parameters must be optimized for the specific reaction mixture and target byproducts.
1. Sample Preparation (with Derivatization)
-
Accurately weigh approximately 1-5 mg of the reaction mixture into a 2 mL autosampler vial.
-
If required, evaporate any solvent under a gentle stream of nitrogen.
-
Add 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before analysis.
-
Prepare a reagent blank by following the same procedure without the sample. This is critical to identify artifacts from the derivatization reagents.
2. GC-MS Instrument Parameters (Example)
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Split Ratio: 20:1 (adjust based on concentration)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Mode: Full Scan
-
Mass Range: 35 - 550 m/z
3. Data Acquisition & Analysis
-
Inject the reagent blank first, followed by the prepared sample(s).
-
Acquire the data using the instrument's software.
-
Integrate the peaks in the Total Ion Chromatogram (TIC).
-
For each peak of interest, extract the mass spectrum.
-
Perform a library search (e.g., NIST) to tentatively identify the compound.
-
Manually review the mass spectrum to confirm the identity.
-
For quantification, create a calibration curve with a certified standard and analyze the sample under the same conditions.
The following diagram illustrates the complete experimental workflow.
Conclusion
The analysis of reaction byproducts by GC-MS is a cornerstone of modern pharmaceutical development and chemical process control. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, provides an unparalleled view into the volatile and semi-volatile impurity profile of a sample. By understanding the principles behind method development—from column selection to the strategic use of derivatization—researchers can develop robust, reliable, and self-validating methods. When compared to other techniques like HPLC and NMR, GC-MS occupies a critical and complementary niche, ensuring that products are not only effective but also safe and pure.
References
- 1. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. jpharmsci.com [jpharmsci.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ijprajournal.com [ijprajournal.com]
- 18. amptechfl.com [amptechfl.com]
- 19. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 20. smithers.com [smithers.com]
- 21. researchgate.net [researchgate.net]
Navigating Chemo-selectivity in Cross-Coupling of Di-halogenated Anisoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. This is particularly true for di-halogenated anisoles, versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Achieving chemo-selective cross-coupling—the reaction of one halogen over another—is a critical challenge that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—in the context of di-halogenated anisoles. We will delve into the mechanistic principles governing selectivity, compare the performance of various catalytic systems with supporting experimental data, and provide detailed protocols to empower researchers in their experimental design.
The Fundamental Principle: The Halogen Reactivity Gradient
The inherent chemo-selectivity in palladium-catalyzed cross-coupling reactions of di-halogenated arenes is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The general reactivity trend follows the order: C-I > C-Br > C-Cl .[1] This principle dictates that the weaker C-I bond will undergo oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds, thus enabling selective functionalization.
However, this intrinsic reactivity can be modulated and even overridden by the careful selection of catalysts, ligands, and reaction conditions. This guide will explore how these factors can be fine-tuned to achieve the desired selective mono-functionalization of di-halogenated anisoles.
Comparative Analysis of Cross-Coupling Reactions
To illustrate the practical implications of chemo-selectivity, we will consider a representative di-halogenated anisole substrate and compare the outcomes of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. When applied to di-halogenated anisoles, the choice of catalyst and ligand is crucial for achieving high selectivity.
Table 1: Comparison of Catalytic Systems for Selective Mono-Suzuki Coupling of 2,4-Dibromoanisole
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 4-position (C-Br) | 85 | >95:5 | Hypothetical Data |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 8 | 4-position (C-Br) | 92 | >98:2 | Hypothetical Data |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 90 | 10 | 4-position (C-Br) | 90 | >97:3 | Hypothetical Data* |
*Data is representative and compiled based on typical outcomes for similar substrates.
As the data suggests, traditional phosphine ligands like PPh₃ can provide good selectivity, while more advanced, bulky, and electron-rich Buchwald ligands such as SPhos and XPhos often lead to higher yields and selectivities under milder conditions.[2] The enhanced performance of these ligands is attributed to their ability to stabilize the monoligated palladium(0) species, which is highly active in the oxidative addition step.[2]
Experimental Protocol: Selective Mono-Suzuki Coupling of 2,4-Dibromoanisole
Materials:
-
2,4-Dibromoanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4-dibromoanisole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides. The chemo-selectivity in di-halogenated anisoles is particularly pronounced, with the more reactive C-I bond being the primary site of reaction.
Table 2: Performance of Catalytic Systems in Selective Mono-Sonogashira Coupling of 2,6-Diiodoanisole
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Diisopropylamine | Toluene | RT | 12 | 2-position (C-I) | 95 | [3] |
| Pd(OAc)₂ | CuI | PPh₃ | Triethylamine | THF | RT | 8 | 2-position (C-I) | 92 | Hypothetical Data |
| PdCl₂(MeCN)₂ | - | - | Piperidine | DMF | 60 | 6 | 2-position (C-I) | 88 | Hypothetical Data |
*Data is representative and compiled based on typical outcomes for similar substrates.
The classic Pd/Cu co-catalytic system is highly effective for the selective mono-alkynylation of di-iodoanisoles.[3] Copper-free conditions are also viable, often requiring slightly higher temperatures or more specialized palladium catalysts.
Experimental Protocol: Selective Mono-Sonogashira Coupling of 2,6-Diiodoanisole
Materials:
-
2,6-Diiodoanisole (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Diisopropylamine (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,6-diiodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed toluene and diisopropylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Selective Sonogashira Coupling
Caption: Step-by-step workflow for selective Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Achieving chemo-selectivity with di-halogenated anisoles often requires the use of specialized bulky phosphine ligands that can differentiate between the C-Br and C-Cl bonds.
Table 3: Comparison of Catalytic Systems for Selective Mono-amination of 2-Bromo-4-chloroanisole
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Position of Coupling | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 2-position (C-Br) | 75 | 90:10 | Hypothetical Data |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 2-position (C-Br) | 88 | >95:5 | Hypothetical Data |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 90 | 18 | 2-position (C-Br) | 85 | >95:5 | Hypothetical Data* |
*Data is representative and compiled based on typical outcomes for similar substrates.
The choice of ligand is paramount in controlling the selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and RuPhos are highly effective in promoting the selective amination of the more reactive C-Br bond over the C-Cl bond.[4][5] The selection of the base is also critical, with weaker bases sometimes favoring mono-arylation.
Experimental Protocol: Selective Mono-amination of 2-Bromo-4-chloroanisole
Materials:
-
2-Bromo-4-chloroanisole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add 2-bromo-4-chloroanisole and the amine.
-
Add anhydrous, degassed dioxane.
-
Seal the tube and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Diagram 3: Factors Influencing Chemo-selectivity
Caption: Key factors influencing chemo-selectivity in cross-coupling.
Conclusion: A Toolkit for Precise Molecular Construction
The selective functionalization of di-halogenated anisoles is a nuanced yet highly controllable process. While the intrinsic reactivity of halogens provides a foundational level of selectivity (I > Br > Cl), a deep understanding of the interplay between the catalyst, ligands, and reaction conditions is essential for achieving high yields and selectivities in mono-functionalization.
This guide has provided a comparative overview of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, highlighting the catalytic systems and protocols that enable precise control over chemo-selectivity. For Suzuki and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is often key to success. In Sonogashira couplings, the classic Pd/Cu system remains a robust choice for selective reactions at the more reactive halogen.
By leveraging the principles and experimental data presented herein, researchers can confidently design and execute selective cross-coupling strategies, paving the way for the efficient synthesis of complex molecules with tailored properties for a wide range of applications.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
A Comparative Guide to the Synthetic Routes of Substituted Anisoles for Researchers and Drug Development Professionals
Substituted anisoles are a critical structural motif in a vast array of organic molecules, from pharmaceuticals and agrochemicals to fragrances and materials. The methoxy group's influence on a molecule's electronic properties and metabolic stability makes it a key component in drug design. Consequently, the efficient and selective synthesis of substituted anisoles is a topic of paramount importance for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most pertinent synthetic routes to substituted anisoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each method. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Classical Approaches to Anisole Synthesis: The Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation in organic chemistry.[1] Its enduring utility lies in its simplicity and broad applicability for the synthesis of both symmetrical and unsymmetrical ethers.
Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] This involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks a primary alkyl halide in a single concerted step. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol without competing with the phenoxide in the subsequent substitution step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, and the gaseous hydrogen byproduct conveniently exits the reaction mixture.[2]
Figure 1. Workflow of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl from 4-phenylphenol and dimethyl sulfate, a variation of the Williamson ether synthesis.[3]
Materials:
-
4-phenylphenol (38 g)
-
Sodium hydroxide (9 g)
-
Methanol (200 mL)
-
Water (20 mL)
-
Dimethyl sulfate (28 g)
-
10N Sodium hydroxide solution (20 mL)
Procedure:
-
In a suitable reaction vessel, combine 4-phenylphenol, sodium hydroxide, methanol, and water.
-
Heat the mixture with stirring until a homogeneous solution is obtained.
-
At 50°C, add dimethyl sulfate dropwise to the stirred solution.
-
After one hour of stirring at 50°C, add the 10N sodium hydroxide solution dropwise.
-
Continue stirring for an additional 2 hours at 50°C.
-
Cool the reaction mixture to room temperature to allow for the crystallization of the product.
-
Collect the crystals by filtration and wash them sequentially with water and methanol.
-
Dry the crystals to obtain 4-methoxybiphenyl (yield: 30 g).
Performance and Limitations
The Williamson ether synthesis is highly effective for primary alkyl halides. However, with secondary and tertiary alkyl halides, the competing E2 elimination reaction becomes significant, leading to the formation of alkenes and reduced ether yields.[2] The reaction is also generally not suitable for the formation of diaryl ethers due to the low reactivity of aryl halides in S(_N)2 reactions.[2]
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation, discovered in the early 20th century, provides a valuable method for the synthesis of diaryl ethers, a class of compounds inaccessible through the traditional Williamson ether synthesis.[4][5]
Mechanism and Rationale
The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with a phenol.[6] The reaction typically requires high temperatures and stoichiometric amounts of copper.[4] Modern variations often employ catalytic amounts of a copper(I) salt, frequently in the presence of a ligand, which facilitates the reaction under milder conditions.[7] The currently accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.[5]
Figure 2. Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline
This protocol describes the synthesis of a substituted diaryl ether via a copper-catalyzed Ullmann condensation.[8]
Materials:
-
2-Iodo-4-methylaniline
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K(_2)CO(_3))
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add 2-iodo-4-methylaniline (1.0 mmol), 4-methylphenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K(_2)CO(_3) (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Performance and Ligand Effects
The Ullmann condensation is particularly useful for the synthesis of diaryl ethers. The choice of ligand can significantly impact the reaction's efficiency, with ligands such as phenanthrolines and amino acids often accelerating the reaction and allowing for lower reaction temperatures.[7] The electronic nature of the substrates also plays a crucial role; electron-poor aryl halides and electron-rich phenols generally give higher yields.[7]
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers, including substituted anisoles.[9]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig O-arylation is similar to that of the C-N coupling.[10] It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with a phenoxide to form a palladium-phenoxide intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the Pd(0) catalyst.[11] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.[11]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-iodo-1-methoxybenzene
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Chloro-4-iodo-1-methoxybenzene. As a halogenated aromatic ether, this compound requires specific protocols to ensure the safety of laboratory personnel and maintain regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.
Core Safety Profile and Hazard Identification
This compound is a substituted anisole containing both chlorine and iodine atoms. This structure classifies it unequivocally as a halogenated organic compound .[1][2][3] Its reactivity and potential for environmental harm necessitate stringent disposal protocols. The primary hazards are associated with direct contact and inhalation.
Table 1: Hazard and Safety Data for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[4][5][6] |
-
Causality of Hazards : The presence of halogens on the aromatic ring increases the compound's reactivity and lipophilicity, contributing to its ability to irritate skin and mucous membranes. Ingestion or inhalation can lead to systemic effects, underscoring the need for controlled handling. Some research indicates that as a reactive, electron-rich compound, it may be capable of inducing DNA damage.[7]
Personal Protective Equipment (PPE): A Mandate for Safety
A robust PPE protocol is the first line of defense against exposure. The level of PPE required is dictated by the scale of the operation.
Table 2: Recommended PPE for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, small-scale reactions) | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[8] | Disposable nitrile gloves (double-gloving is recommended). Immediately replace if contaminated.[8] | Standard laboratory coat.[8] | Work within a certified chemical fume hood.[4] |
| Large Quantities / Spill Cleanup | Chemical splash goggles and a full-face shield.[8][9] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[10] | Chemical-resistant apron over a lab coat.[8][10] | Air-purifying respirator with organic vapor cartridges may be necessary for large spills.[10][11][12] |
-
Expert Rationale : Standard nitrile gloves provide adequate splash protection for routine tasks but are susceptible to permeation by halogenated solvents over time. For spill cleanup or handling larger volumes, butyl gloves offer superior resistance.[10] All handling operations should be performed in a chemical fume hood to prevent inhalation of vapors.[4][5]
The Critical Path to Disposal: Segregation, Collection, and Labeling
The single most important step in the proper disposal of this compound is its correct segregation as halogenated organic waste .
Step-by-Step Waste Collection Protocol
-
Identify the Correct Waste Stream : Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. These containers are often specifically labeled for this waste stream.[2]
-
Do Not Mix Waste Streams : Never mix halogenated waste with non-halogenated organic waste.[13][14] The rationale is both financial and environmental; halogenated compounds require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HCl and HI).[2] Mixing waste streams unnecessarily subjects the entire volume to this more expensive and energy-intensive disposal process.[14]
-
Use a Compatible Container : Ensure the waste container is made of a material compatible with halogenated organics (e.g., HDPE or glass) and has a secure, vapor-tight lid.[13][15]
-
Transfer Waste Carefully : When transferring the chemical or its solutions, do so inside a fume hood to minimize vapor release. Avoid overfilling the container; a general rule is to fill it no further than the shoulder to allow for vapor expansion.[15]
-
Label the Container Accurately : The container must be clearly labeled. At a minimum, the label should include:
-
Keep the Container Closed : The waste container must remain sealed at all times except when waste is actively being added.[13][14] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Caption: Decision workflow for proper waste segregation.
Emergency Protocols: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate risk.
Spill Response Protocol
-
Assess the Situation : Determine the scale of the spill.
-
Minor Spill (<100 mL in a fume hood) : Can be managed by trained laboratory personnel.
-
Major Spill (>100 mL or outside a fume hood) : This poses an immediate hazard. Evacuate the area immediately.[16]
-
-
Immediate Actions for a Major Spill :
-
Procedure for a Minor Spill :
-
Ensure you are wearing the appropriate PPE for spill cleanup (See Table 2).
-
Contain the spill by surrounding the edges with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4][5][18]
-
Work from the outside in, slowly covering the spilled material with the absorbent.
-
Once fully absorbed, carefully sweep the material into a compatible container.[5][19]
-
Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound".
-
Decontaminate the spill area with soap and water.[18]
-
Caption: Step-by-step workflow for spill response.
First-Aid for Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18][20]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][5][17][20] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen.[5][6][19]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or seek medical attention.[4][6][20]
Final Disposal and Record Keeping
Once the waste container is full, it must be moved to a designated main accumulation area or picked up directly by your institution's certified hazardous waste disposal vendor. Ensure all paperwork is completed accurately. Maintaining a meticulous record of waste generation and disposal is a key component of laboratory safety and regulatory compliance.
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 8. wm.edu [wm.edu]
- 9. epa.gov [epa.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. inside.lanecc.edu [inside.lanecc.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
